6-(2-Oxoimidazolidin-4-yl)hexanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
51775-26-9 |
|---|---|
Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
6-(2-oxoimidazolidin-4-yl)hexanoic acid |
InChI |
InChI=1S/C9H16N2O3/c12-8(13)5-3-1-2-4-7-6-10-9(14)11-7/h7H,1-6H2,(H,12,13)(H2,10,11,14) |
InChI Key |
XLSSQNJMENVFNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)N1)CCCCCC(=O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 6 2 Oxoimidazolidin 4 Yl Hexanoic Acid
Elucidation of Diverse Biosynthetic Pathways across Organisms
While the later stages of biotin (B1667282) ring assembly are highly conserved, the initial synthesis of the pimelate (B1236862) precursor varies significantly among microorganisms. nih.govnih.gov At least three distinct major pathways have been identified: the BioC-BioH pathway found in Escherichia coli, the BioI-BioW pathway in Bacillus subtilis, and the BioZ pathway in α-proteobacteria. nih.govresearchgate.net This diversity highlights the different evolutionary strategies bacteria have developed to produce this essential cofactor. nih.gov
The synthesis of the pimelate moiety is the foundational and most varied segment of the biotin biosynthetic pathway. nih.govnih.gov This seven-carbon dicarboxylic acid provides the majority of the carbon atoms for the final biotin molecule. nih.govpnas.org The varied enzymatic strategies to produce either pimeloyl-ACP or pimeloyl-CoA reflect distinct evolutionary solutions to the same biochemical problem. rsc.orgnih.gov
The best-characterized pathway for pimelate synthesis is the BioC-BioH system in Escherichia coli. nih.gov This pathway ingeniously hijacks the cell's fatty acid synthesis (FAS II) machinery to build the seven-carbon chain of pimelate. plos.orgsemanticscholar.org The process involves three main steps:
Initiation by BioC : The pathway begins when the BioC methyltransferase uses S-adenosyl-L-methionine (SAM) to transfer a methyl group to the free carboxyl group of a malonyl-thioester, typically malonyl-ACP. researchgate.netresearchgate.netplos.org This methylation is crucial as it "disguises" the dicarboxylic acid intermediate, allowing it to enter the FAS II cycle, which normally acts on monofunctional acyl chains. plos.orgsemanticscholar.org
Chain Elongation : The resulting malonyl-ACP methyl ester serves as a primer for two successive rounds of the fatty acid synthesis cycle. researchgate.netresearchgate.net Each cycle adds two carbon units, elongating the chain to the seven-carbon pimeloyl-ACP methyl ester. nih.govresearchgate.net
Termination by BioH : Once the correct chain length is achieved, the BioH enzyme, an esterase, hydrolyzes the methyl ester group from pimeloyl-ACP methyl ester. nih.govplos.org This cleavage yields pimeloyl-ACP and prevents further elongation by the FAS system. nih.govresearchgate.net The resulting pimeloyl-ACP is then ready to enter the next stage of biotin synthesis, starting with the BioF enzyme. plos.orgresearchgate.net
This methylation-demethylation strategy is a clever biochemical workaround that allows for the synthesis of a dicarboxylic acid using a system evolved for fatty acid production. rsc.orgnih.gov
Table 1: Key Enzymes of the BioC-BioH Pathway
| Enzyme | Gene | Organism Example | Function |
| BioC | bioC | Escherichia coli | O-methyltransferase; methylates malonyl-ACP to initiate the pathway. researchgate.netresearchgate.net |
| FAS II Enzymes | fab genes | Escherichia coli | A suite of enzymes that perform the iterative elongation of the carbon chain. semanticscholar.orgresearchgate.net |
| BioH | bioH | Escherichia coli | Esterase; cleaves the methyl ester from pimeloyl-ACP methyl ester to terminate elongation. nih.govplos.org |
The biotin synthesis pathway in Bacillus subtilis differs significantly from that in E. coli, most notably in its synthesis of the pimelate moiety. nih.gov While B. subtilis has a gene (bioI) for a potential pimelate synthesis enzyme, studies have shown that the bioW gene is essential for biotin production in this organism. nih.govnih.gov Deletion of bioW leads to biotin auxotrophy, indicating its critical role. nih.govnih.gov
The BioW enzyme is a pimeloyl-CoA synthetase (or 6-carboxyhexanoate-CoA ligase). nih.govuni-goettingen.de Its primary function is to activate free pimelic acid by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction, forming pimeloyl-CoA. nih.govgoogle.com This indicates that, unlike in E. coli where the pimelate intermediate is channeled as an ACP thioester, free pimelic acid is a bona fide intermediate in B. subtilis. nih.govnih.gov The pimelic acid itself is believed to originate from the fatty acid synthesis pathway. nih.govnih.gov The resulting pimeloyl-CoA then serves as the substrate for the first enzyme of the ring assembly pathway, BioF. google.com
Table 2: Key Enzyme of the BioW Pathway
| Enzyme | Gene | Organism Example | Function |
| BioW | bioW | Bacillus subtilis | Pimeloyl-CoA synthetase; activates free pimelic acid to pimeloyl-CoA. nih.govuni-goettingen.de |
Found in Bacillus subtilis and other species, the BioI pathway represents another distinct strategy for pimelate synthesis. nih.govnih.gov The key enzyme, BioI, is a cytochrome P450 monooxygenase. nih.govuniprot.org It catalyzes the oxidative cleavage of a C-C bond in long-chain fatty acyl-ACPs to generate pimeloyl-ACP. uniprot.org BioI shows a high affinity for long-chain fatty acids, particularly myristic acid (a C14 fatty acid). uniprot.org
However, the precise role of BioI in B. subtilis is enigmatic. nih.gov Genetic studies have shown that deleting the bioI gene does not result in a biotin deficiency, whereas deleting bioW does. nih.govnih.gov This suggests that under standard laboratory conditions, the BioI pathway is dispensable or redundant. nih.govnih.gov It has been proposed that BioI may function under specific physiological conditions or that its product is not directly usable by the subsequent enzyme in the pathway, BioF. nih.gov
BioZ Pathway: A third major route for pimelate synthesis is found in α-proteobacteria, such as Agrobacterium tumefaciens. nih.gov These organisms lack the genes for the BioC/H and BioI/W pathways and instead utilize a gene called bioZ. nih.govnih.gov The BioZ enzyme is a 3-ketoacyl-ACP synthase III-like enzyme that catalyzes a decarboxylative Claisen condensation. nih.govrepec.org It uses glutaryl-CoA as a primer, which is condensed with malonyl-ACP to form 3-keto-pimeloyl-ACP. nih.govnih.gov This intermediate then enters the fatty acid synthesis (FAS II) pathway for subsequent reduction steps to produce pimeloyl-ACP, the precursor for biotin ring assembly. researchgate.netrepec.org The glutaryl-CoA primer is notably derived from the degradation pathway of L-lysine. researchgate.netnih.gov
BioU Pathway: Research has identified a novel enzyme, BioU, primarily in cyanobacteria. nih.govresearchgate.net Contrary to being part of the initial pimelate synthesis, BioU functions in the later, ring-forming stage of biotin biosynthesis. It acts as a replacement for the canonical BioA enzyme (DAPA synthase). researchgate.net BioU is a unique suicide enzyme that converts 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA) by using one of its own lysine (B10760008) residues as the amino donor. researchgate.net
Table 3: Key Enzymes of the BioZ Pathway
| Enzyme | Gene | Organism Example | Function |
| BioZ | bioZ | Agrobacterium tumefaciens | 3-ketoacyl-ACP synthase III-like enzyme; condenses glutaryl-CoA and malonyl-ACP. nih.govrepec.org |
| CaiB | caiB | Agrobacterium tumefaciens | Involved in L-lysine degradation; catalyzes the formation of glutaryl-CoA. nih.gov |
The diversity in pimelate synthesis extends beyond the major pathways, with several enzymes being identified as functional replacements for key components. In the BioC-BioH pathway, the esterase function of BioH can be performed by other, evolutionarily distinct proteins in different bacteria. nih.gov For instance, the bioG gene in organisms like Haemophilus influenzae and the bioK gene in cyanobacteria encode esterases that can functionally replace E. coli BioH in vivo. plos.orgplos.orgnih.gov These enzymes also cleave the methyl ester from pimeloyl-ACP methyl ester to produce pimeloyl-ACP, demonstrating a remarkable case of convergent evolution where different proteins are adapted to catalyze the same crucial reaction. plos.orgnih.gov
Another alternative route involves the degradation of cyclohexanecarboxylate (B1212342) (CHC) in organisms like Rhodopseudomonas palustris, which produces pimeloyl-CoA as an intermediate. researchgate.netresearchgate.net Furthermore, some bacteria possess a bifunctional protein where the BioC and BioG/H domains are fused into a single polypeptide, ensuring the coordinated expression and function of both the methylation and demethylation steps. plos.orgnih.gov
The first committed step in the assembly of the biotin ring structure is catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (AONS), the product of the bioF gene. nih.govnih.gov BioF is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that belongs to the family of acyl-CoA alpha-oxoamine synthases. nih.govnih.govnih.gov It performs a decarboxylative condensation reaction between L-alanine and an activated pimelate substrate. nih.govuniprot.org While BioF can utilize pimeloyl-CoA in vitro, the physiological substrate is believed to be pimeloyl-[acyl-carrier protein] (pimeloyl-ACP). uniprot.orguniprot.org The reaction yields 8-amino-7-oxononanoate (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), releasing CO2 and the acyl carrier protein. uniprot.orguniprot.org
Table 1: Function of 8-amino-7-oxononanoate synthase (BioF)
| Feature | Description |
|---|---|
| Enzyme Name | 8-amino-7-oxononanoate synthase (AONS) |
| Gene | bioF uniprot.orguniprot.org |
| EC Number | 2.3.1.47 nih.govuniprot.org |
| Cofactor | Pyridoxal 5'-phosphate (PLP) nih.govnih.gov |
| Substrates | Pimeloyl-[acyl-carrier protein] (or Pimeloyl-CoA), L-alanine uniprot.org |
| Products | 8-amino-7-oxononanoate (AON) / 7-keto-8-aminopelargonic acid (KAPA), [acyl-carrier protein], CO2 uniprot.org |
| Function | Catalyzes the first step in the assembly of the biotin rings. nih.govresearchgate.net |
The second step in the pathway is the conversion of KAPA to 7,8-diaminopelargonic acid (DAPA). This transamination reaction is catalyzed by adenosylmethionine-8-amino-7-oxononanoate aminotransferase, the product of the bioA gene. nih.govuniprot.orguniprot.org The BioA enzyme is unique among aminotransferases because it utilizes S-adenosyl-L-methionine (SAM) as the amino group donor, a role typically filled by amino acids like glutamate (B1630785). nih.govuniprot.orgwikipedia.org Like BioF, BioA is also a pyridoxal 5'-phosphate (PLP)-dependent enzyme. wikipedia.org The reaction transfers the alpha-amino group from SAM to the keto group of KAPA, producing DAPA. uniprot.org
Table 2: Function of adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BioA)
| Feature | Description |
|---|---|
| Enzyme Name | Adenosylmethionine-8-amino-7-oxononanoate aminotransferase |
| Gene | bioA uniprot.orguniprot.org |
| EC Number | 2.6.1.62 uniprot.orguniprot.orgwikipedia.org |
| Cofactor | Pyridoxal 5'-phosphate (PLP) wikipedia.org |
| Substrates | 8-amino-7-oxononanoate (KAPA), S-adenosyl-L-methionine (SAM) uniprot.orgwikipedia.org |
| Products | 7,8-diaminopelargonic acid (DAPA), S-adenosyl-4-methylthio-2-oxobutanoate wikipedia.org |
| Function | Catalyzes the amination of KAPA to form DAPA. nih.govnih.gov |
Desthiobiotin synthase, encoded by the bioD gene, catalyzes the formation of 6-(2-Oxoimidazolidin-4-yl)hexanoic acid (desthiobiotin). nih.govebi.ac.uknih.gov This enzyme performs a mechanistically unusual, ATP-dependent carboxylation to form the ureido ring of desthiobiotin. ebi.ac.ukuniprot.org The reaction involves the insertion of a carboxyl group, derived from bicarbonate (CO2), between the N7 and N8 amino groups of DAPA to form the cyclic urea (B33335) structure. ebi.ac.ukuniprot.org The process requires ATP and magnesium ions as cofactors. ebi.ac.ukebi.ac.uk This step represents the completion of the core desthiobiotin molecule. nih.govnih.gov
Table 3: Function of desthiobiotin synthase (BioD)
| Feature | Description |
|---|---|
| Enzyme Name | Desthiobiotin synthase (DTBS) |
| Gene | bioD uniprot.org |
| EC Number | 6.3.3.3 ebi.ac.ukuniprot.org |
| Cofactors | ATP, Mg²⁺ ebi.ac.ukebi.ac.uk |
| Substrates | 7,8-diaminopelargonic acid (DAPA), CO2 (as bicarbonate), ATP ebi.ac.ukuniprot.org |
| Products | This compound (Desthiobiotin), ADP, Phosphate (B84403) uniprot.org |
| Function | Catalyzes the ureido ring closure to form desthiobiotin. ebi.ac.uknih.gov |
The final step in biotin biosynthesis is the conversion of desthiobiotin to biotin, a reaction catalyzed by biotin synthase (BioB). nih.govwikipedia.orguniprot.org BioB is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes. nih.govresearchgate.netresearchgate.net It catalyzes the challenging insertion of a sulfur atom to form the thiophane ring of biotin. nih.govwikipedia.org The enzyme contains two iron-sulfur (Fe-S) clusters: a [4Fe-4S] cluster that reductively cleaves SAM to generate a highly reactive 5'-deoxyadenosyl radical, and an auxiliary cluster that acts as the sulfur donor. nih.govwikipedia.org In the well-studied E. coli enzyme, this auxiliary cluster is a [2Fe-2S] cluster that is sacrificed during the reaction, meaning the enzyme can only perform one catalytic turnover. nih.govwikipedia.org More recent research has identified a novel class of BioB enzymes, primarily in anaerobes, that utilizes a regenerative [4Fe-5S] cluster as the likely sulfur source. acs.org The radical mechanism allows for the cleavage of unactivated C-H bonds at positions C6 and C9 on the desthiobiotin molecule, into which the sulfur atom is inserted. wikipedia.orgresearchgate.net
Table 4: Function of biotin synthase (BioB)
| Feature | Description |
|---|---|
| Enzyme Name | Biotin synthase |
| Gene | bioB uniprot.org |
| EC Number | 2.8.1.6 wikipedia.orguniprot.org |
| Cofactors | Iron-sulfur clusters ([4Fe-4S] and [2Fe-2S] or [4Fe-5S]), S-adenosyl-L-methionine (SAM) nih.govwikipedia.orgacs.org |
| Substrates | This compound (Desthiobiotin), SAM, Fe-S cluster nih.govwikipedia.org |
| Products | Biotin, Methionine, 5'-deoxyadenosine (B1664650) wikipedia.orgresearchgate.net |
| Function | Catalyzes the final sulfur insertion step to convert desthiobiotin to biotin. nih.govuniprot.org |
Interplay with Fatty Acid Synthesis Pathways in this compound Biosynthesis
The synthesis of pimelate, the seven-carbon backbone of biotin, is intrinsically linked to the fatty acid synthesis (FAS) pathway. nih.govillinois.edu In organisms like E. coli, the pimeloyl moiety is not made independently but is assembled by "hijacking" the cell's FAS machinery. illinois.edu This process requires two additional enzymes, BioC and BioH, whose genes are often found within the biotin operon. illinois.edunih.gov
The process begins when the BioC methyltransferase modifies a standard FAS substrate, malonyl-ACP or a similar malonyl-thioester, by methylating its free carboxyl group. illinois.edunih.gov This modification creates a substrate that can be accepted as a primer by the FAS enzymes. illinois.edu The FAS machinery then performs two cycles of elongation, adding two-carbon units in each cycle to create a pimeloyl-ACP methyl ester. illinois.edu At this point, the BioH esterase (a hydrolase) cleaves the methyl ester group, yielding pimeloyl-ACP. illinois.edunih.gov This pimeloyl-ACP is the direct substrate for the first enzyme of the core biotin synthesis pathway, BioF. uniprot.orgnih.gov This integration ensures that the precursor for biotin synthesis is efficiently produced using existing cellular machinery. nih.gov
Regulation of this compound Biosynthesis Genes
The biosynthesis of biotin is an energetically costly process, and therefore, the expression of the bio genes is tightly regulated to match cellular demand. nih.gov In many bacteria, including E. coli, the biosynthetic genes (bioA, bioB, bioF, bioC, and bioD) are clustered in a genetic locus known as the bio operon. nih.govnih.govkhanacademy.org
Regulation of this operon is controlled by the bifunctional protein BirA. nih.govresearchgate.net BirA possesses two distinct functions: it acts as a biotin protein ligase, the enzyme responsible for covalently attaching biotin to its target carboxylase enzymes, and it serves as a transcriptional repressor for the bio operon. nih.govresearchgate.net
The regulatory mechanism does not respond to free biotin directly. Instead, the true co-repressor is biotinoyl-5'-AMP, the activated intermediate of the biotinylation reaction catalyzed by BirA itself. nih.govresearchgate.net
Repression (High Biotin): When biotin levels are sufficient, BirA catalyzes the formation of biotinoyl-5'-AMP. This intermediate promotes the dimerization of BirA, which dramatically increases its affinity for the bio operator DNA sequence. The BirA dimer then binds to the operator, physically blocking RNA polymerase and repressing the transcription of the biosynthetic genes. nih.govresearchgate.net
Derepression (Low Biotin): When biotin is scarce, or when there is a high concentration of unbiotinylated acceptor proteins (like the AccB subunit of acetyl-CoA carboxylase), BirA's ligase activity predominates. nih.govnih.gov It transfers the biotin from the biotinoyl-5'-AMP intermediate to the acceptor proteins. This prevents the accumulation of the biotinoyl-5'-AMP co-repressor, BirA remains in its monomeric state, and it does not bind the operator, thus allowing transcription of the bio operon to proceed. nih.govresearchgate.net This elegant system ensures that the synthesis of desthiobiotin and biotin is responsive not only to the availability of the final product but also to the cellular need for biotinylated enzymes. nih.gov
Transcriptional Control Mechanisms
The expression of genes involved in biotin biosynthesis and transport is tightly regulated to ensure cellular homeostasis, given the high metabolic cost of producing biotin. nih.gov In many bacteria, these genes are organized into operons, such as the bio operon in E. coli. nih.gov Transcriptional control is primarily achieved through repressors that bind to specific DNA sequences in the promoter regions of these operons. The most extensively studied transcriptional repressor is the bifunctional protein BirA. nih.gov However, other regulatory proteins, such as BioQ and BioR, have also been identified in different bacterial species. nih.govnih.gov
In Corynebacterium glutamicum, the TetR-type regulator BioQ acts as a repressor for genes involved in biotin metabolism. nih.gov It binds to a conserved 13-bp palindromic motif, TGAAC-N3-GTTAC, located in the promoter regions of the bio genes. nih.gov Similarly, in some α-proteobacteria, a GntR-type transcription factor called BioR regulates biotin biosynthesis. nih.gov
| Regulator | Organism(s) | Regulator Type | Binding Motif/Target Genes |
| BirA | Escherichia coli, Staphylococcus aureus | Bifunctional (ligase and repressor) | Binds to the bio operator (bioO) |
| BioQ | Corynebacterium glutamicum | TetR-type | Binds to the palindromic motif TGAAC-N3-GTTAC in the promoter regions of bioA, cg2884, bioB, and bioY nih.gov |
| BioR | α-proteobacteria | GntR-type | Binds to a recognition sequence co-localized with biotin biosynthetic genes nih.gov |
Role of Bifunctional Biotin Ligases in Regulation
In many bacteria, the regulation of biotin biosynthesis is intrinsically linked to its utilization through the action of bifunctional biotin protein ligases (BPLs), such as BirA in E. coli. nih.govnih.gov These enzymes have two distinct functions: they act as a biotin ligase, catalyzing the covalent attachment of biotin to its target carboxylase enzymes, and as a transcriptional repressor of the biotin biosynthetic operon. nih.govnih.gov
The regulatory activity of BirA is dependent on the cellular concentration of biotin. In a two-step reaction, BirA first synthesizes biotinoyl-5'-AMP from biotin and ATP. nih.govnih.gov This intermediate, also known as holo-BirA, can then either be used to biotinylate an apo-carboxylase or, when cellular biotin levels are sufficient, it promotes the dimerization of BirA. nih.gov The dimeric holo-BirA has a high affinity for the biotin operator (bioO) sequence in the DNA, leading to the repression of transcription of the bio operon. nih.gov When biotin levels are low, the biotinoyl-5'-AMP is consumed in the biotinylation of carboxylases, preventing the formation of the repressive dimer and allowing for the transcription of the biotin synthesis genes. nih.gov
| Molecule | Function in Regulation |
| BirA | Bifunctional enzyme acting as a biotin protein ligase and a transcriptional repressor. nih.gov |
| Biotinoyl-5'-AMP | Reaction intermediate and corepressor that promotes BirA dimerization. nih.gov |
| Dimeric holo-BirA | The active form that binds to the bioO and represses transcription. nih.gov |
Degradation and Recycling Pathways of this compound
The breakdown and reuse of this compound are crucial for maintaining biotin homeostasis, especially in organisms that cannot synthesize it. wikipedia.org The primary pathways for its catabolism and recycling have been elucidated through studies in both microorganisms and mammals. nih.gov
Enzymatic Release from Biocytin (B1667093) and Biotin-oligopeptides by Biotinidase
During the turnover of biotin-dependent carboxylases, proteolytic degradation results in the formation of biocytin (biotinyl-lysine) and biotin-oligopeptides. wikipedia.orgyoutube.com The enzyme biotinidase is essential for recycling biotin from these degradation products. wikipedia.orgnih.gov Biotinidase catalyzes the hydrolysis of the amide bond between biotin and the lysine residue, releasing free biotin that can be reutilized by holocarboxylase synthetase to attach to new apocarboxylases. wikipedia.orgyoutube.comnih.gov This recycling mechanism is vital for maintaining the pool of available biotin. nih.gov
| Enzyme | Substrate(s) | Product(s) |
| Biotinidase | Biocytin, Biotin-oligopeptides wikipedia.orgnih.gov | Free Biotin, Lysine/oligopeptides youtube.com |
Catabolism by Beta-oxidation of the Valeric Acid Side Chain
One of the main catabolic pathways for biotin involves the β-oxidation of its valeric acid side chain. nih.govresearchgate.net This process is analogous to the breakdown of fatty acids and leads to the sequential shortening of the side chain by two-carbon units. researchgate.netwikipedia.org The primary metabolites formed through this pathway are bisnorbiotin (B46279) and tetranorbiotin. nih.govresearchgate.net Intermediates characteristic of β-oxidation, such as α,β-dehydro, β-hydroxy, and β-keto forms, are also produced. nih.gov The unstable β-keto intermediates can spontaneously decarboxylate to form methyl ketones. nih.gov
| Catabolite | Description |
| Bisnorbiotin | Formed after one round of β-oxidation of the valeric acid side chain. nih.gov |
| Tetranorbiotin | Formed after a second round of β-oxidation. nih.gov |
| Bisnorbiotin methyl ketone | Formed from the spontaneous decarboxylation of β-ketobiotin. nih.gov |
| Tetranorbiotin methyl ketone | Formed from the spontaneous decarboxylation of β-ketobisnorbiotin. nih.gov |
Oxidation of Sulfur in the Heterocyclic Ring
A second major pathway for biotin catabolism involves the oxidation of the sulfur atom within the thiophane ring. nih.govresearchgate.net This reaction, which occurs in the smooth endoplasmic reticulum, is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). nih.govresearchgate.net The oxidation can result in the formation of biotin-l-sulfoxide, biotin-d-sulfoxide, and biotin sulfone. nih.govresearchgate.net These oxidized forms have also been observed in human urine. nih.gov Further metabolism can lead to compounds that have undergone both sulfur oxidation and β-oxidation of the side chain, such as bisnorbiotin sulfone. researchgate.net
| Oxidized Form | Oxidation State of Sulfur |
| Biotin-l-sulfoxide | Sulfoxide (B87167) |
| Biotin-d-sulfoxide | Sulfoxide |
| Biotin sulfone | Sulfone nih.govresearchgate.net |
Molecular Mechanisms of Action of 6 2 Oxoimidazolidin 4 Yl Hexanoic Acid
Role as a Cofactor for Carboxylase Enzymes
Biotin's primary biological function is to act as a covalently bound prosthetic group for biotin-dependent carboxylases. oregonstate.eduresearchgate.net The covalent attachment of biotin (B1667282) to a specific lysine (B10760008) residue on the apoenzyme (the inactive protein part) is catalyzed by holocarboxylase synthetase, resulting in the active holoenzyme. oregonstate.edu These enzymes catalyze the addition of a carboxyl group to various substrates. nih.gov
General Principles of Biotin-dependent Carboxylation Reactions
The two partial reactions are:
Carboxylation of Biotin: At the first active site, the biotin cofactor is carboxylated on its N1' atom. This reaction is catalyzed by the biotin carboxylase (BC) domain and uses ATP and bicarbonate. nih.govannualreviews.orgencyclopedia.pub Enz-biotin + ATP + HCO₃⁻ ⇌ Enz-biotin-CO₂⁻ + ADP + Pi annualreviews.org
Transfer of the Carboxyl Group: The activated carboxyl group is then transferred from carboxybiotin to the specific substrate at the second active site. This step is catalyzed by the carboxyltransferase (CT) domain. capes.gov.brnih.govencyclopedia.pub Enz-biotin-CO₂⁻ + Substrate ⇌ Enz-biotin + Substrate-CO₂⁻ annualreviews.org
These two active sites are connected by the biotin carboxyl carrier protein (BCCP), to which the biotin is attached via a long, flexible lysine side chain. nih.govnih.gov This "swinging arm" allows the biotin to shuttle the carboxyl group between the BC and CT active sites. nih.govcapes.gov.br
Mechanisms of CO2 Transfer and Carboxyphosphate (B1215591) Intermediate Formation
While carbon dioxide (CO2) is the species ultimately added to the substrate, biotin-dependent enzymes utilize the more abundant bicarbonate (HCO3−) as the initial carbon source. annualreviews.org The carboxylation of biotin is not a direct reaction with bicarbonate. Instead, it proceeds through the formation of a highly reactive intermediate, carboxyphosphate. nih.govannualreviews.orgnih.gov
The mechanism involves the activation of bicarbonate by ATP at the biotin carboxylase active site. annualreviews.orgnih.gov A key question in the field was whether ATP activates bicarbonate (forming carboxyphosphate) or biotin (forming O-phosphobiotin). nih.gov Evidence strongly supports the former, where a nucleophilic attack from a bicarbonate oxygen atom on the γ-phosphate of ATP leads to the formation of carboxyphosphate and ADP. nih.govnih.govasm.org This carboxyphosphate intermediate is unstable. nih.gov The carboxyl group is then transferred to the N1' nitrogen of the biotin ring. asm.orgnih.gov This can occur either through a direct attack of the biotin enolate on carboxyphosphate or after the intermediate decomposes within the active site to form CO2 and inorganic phosphate (B84403) (Pi). asm.orgnih.gov
ATP-dependent Biotin Carboxylation by Biotin Carboxylase
The first half-reaction, the carboxylation of biotin, is catalyzed by the biotin carboxylase (BC) domain or subunit of the enzyme complex. nih.govwikipedia.orgtaylorandfrancis.com This process is critically dependent on ATP and requires the presence of magnesium ions (Mg2+), which are essential for catalytic activity. nih.govannualreviews.org
The reaction at the BC active site proceeds as follows:
Substrate Binding: ATP and bicarbonate bind within the BC active site. The binding of ATP induces a significant conformational change, often described as a hinge motion, where a flexible domain closes over the active site to shield the reaction from the solvent. wikipedia.orgacs.org
Activation of Bicarbonate: A conserved glutamate (B1630785) residue within the active site is thought to act as a base, deprotonating bicarbonate to facilitate its nucleophilic attack on ATP, forming the carboxyphosphate intermediate. asm.orgwikipedia.org
Carboxylation of Biotin: The resulting inorganic phosphate (PO4³⁻) is proposed to act as a base, abstracting a proton from the ureido ring of biotin. asm.orgwikipedia.org This generates a nucleophilic biotin enolate that attacks the carboxyl group of the carboxyphosphate intermediate (or the derived CO2), resulting in the formation of carboxybiotin. wikipedia.orgyoutube.com
This entire sequence is powered by the hydrolysis of one molecule of ATP to ADP and Pi. annualreviews.org The now-carboxylated biotin, still attached to its swinging arm, moves to the carboxyltransferase active site for the second half-reaction. nih.gov
Identification and Characterization of Biotin-dependent Carboxylases
Biotin-dependent carboxylases are ubiquitous in nature, found in organisms from bacteria to mammals, where they participate in essential metabolic pathways. researchgate.netnih.govnih.gov In mammals, five such enzymes have been identified: Acetyl-CoA carboxylase 1 (ACC1), Acetyl-CoA carboxylase 2 (ACC2), Pyruvate (B1213749) carboxylase (PC), Propionyl-CoA carboxylase (PCC), and 3-methylcrotonyl-CoA carboxylase (MCC). researchgate.netnih.govresearchgate.net These enzymes can be classified based on the substrate they carboxylate, a specificity determined by their distinct carboxyltransferase (CT) domains. nih.gov
| Mammalian Biotin-Dependent Carboxylases | Primary Metabolic Pathway |
| Acetyl-CoA Carboxylase 1 (ACC1) | Fatty Acid Synthesis nih.gov |
| Acetyl-CoA Carboxylase 2 (ACC2) | Regulation of Fatty Acid Oxidation nih.gov |
| Pyruvate Carboxylase (PC) | Gluconeogenesis, Anaplerosis capes.gov.brnih.gov |
| Propionyl-CoA Carboxylase (PCC) | Amino Acid & Odd-Chain Fatty Acid Catabolism nih.govnih.gov |
| 3-Methylcrotonyl-CoA Carboxylase (MCC) | Leucine Catabolism nih.govnih.gov |
This table summarizes the major biotin-dependent carboxylases identified in mammals and their primary metabolic functions.
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. wikipedia.org This reaction is the committed and rate-limiting step in fatty acid biosynthesis. nih.gov In mammals, two principal isoforms exist, ACC1 and ACC2, which have distinct tissue distributions and cellular functions. wikipedia.orgcreative-enzymes.com
ACC1 is primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue. wikipedia.orgnih.gov The malonyl-CoA it produces is used by fatty acid synthase for the synthesis of new fatty acids. nih.govresearchgate.net
ACC2 is found on the outer mitochondrial membrane, particularly in oxidative tissues like the heart and skeletal muscle. wikipedia.orgnih.gov The malonyl-CoA generated by ACC2 acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme that transports fatty acids into the mitochondria for beta-oxidation. researchgate.netpatsnap.com By inhibiting CPT1, ACC2 effectively blocks fatty acid breakdown. patsnap.com
Therefore, the two isoforms have complementary roles: ACC1 promotes fatty acid synthesis, while ACC2 inhibits fatty acid oxidation. nih.govwikipedia.org
| Feature | Acetyl-CoA Carboxylase 1 (ACC1) | Acetyl-CoA Carboxylase 2 (ACC2) |
| Gene | ACACA wikipedia.org | ACACB wikipedia.org |
| Cellular Location | Cytosol nih.gov | Outer Mitochondrial Membrane nih.gov |
| Primary Tissues | Liver, Adipose Tissue (lipogenic) wikipedia.orgnih.gov | Heart, Skeletal Muscle (oxidative) wikipedia.orgnih.gov |
| Primary Function | Provides malonyl-CoA for fatty acid synthesis researchgate.net | Regulates (inhibits) fatty acid oxidation researchgate.netpatsnap.com |
| Metabolic Impact | Promotes lipogenesis nih.gov | Inhibits β-oxidation patsnap.com |
This table provides a comparative overview of the key characteristics and functions of ACC1 and ACC2.
Pyruvate carboxylase (PC) is a crucial biotin-dependent enzyme found in the mitochondria of various organisms, including mammals. capes.gov.brnih.govwikipedia.org It catalyzes the physiologically irreversible carboxylation of pyruvate to form oxaloacetate (OAA), a key intermediate in the tricarboxylic acid (TCA) cycle. nih.govnih.govwikipedia.org
The reaction requires ATP hydrolysis: Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi capes.gov.br
PC plays two major roles in metabolism:
Anaplerosis: It performs a vital anaplerotic function by replenishing TCA cycle intermediates that are withdrawn for various biosynthetic pathways, such as the synthesis of amino acids or fatty acids. capes.gov.brnih.govnih.gov
Gluconeogenesis: In the liver and kidneys, the oxaloacetate produced by PC is a primary precursor for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources. nih.govwikipedia.org
The enzyme is a tetramer, with each subunit containing the biotin prosthetic group. capes.gov.brnih.gov The activity of pyruvate carboxylase is highly dependent on the allosteric activator acetyl-CoA, which signals a state of energy abundance and promotes the conversion of pyruvate to oxaloacetate for either energy storage (via gluconeogenesis) or biosynthesis. capes.gov.brnih.gov
| Feature | Pyruvate Carboxylase (PC) |
| Gene | PC wikipedia.org |
| Cellular Location | Mitochondria nih.gov |
| Reaction Catalyzed | Pyruvate to Oxaloacetate nih.govwikipedia.org |
| Key Functions | Anaplerosis (replenishing TCA cycle), Gluconeogenesis capes.gov.brnih.gov |
| Structure | Tetramer capes.gov.brnih.gov |
| Regulation | Allosterically activated by Acetyl-CoA capes.gov.brnih.gov |
This table summarizes the main properties and metabolic roles of Pyruvate Carboxylase.
Propionyl-CoA Carboxylase
Propionyl-CoA Carboxylase (PCC) is a mitochondrial enzyme that is critically dependent on a biotin cofactor. wikipedia.orgnih.gov It catalyzes the carboxylation of propionyl-CoA to form D-methylmalonyl-CoA. columbia.edudoccheck.com This reaction is a vital step in the metabolic pathways of several branched-chain amino acids (isoleucine, valine, methionine, and threonine), odd-chain fatty acids, and cholesterol. wikipedia.orgcolumbia.edu The product, methylmalonyl-CoA, is subsequently converted to succinyl-CoA, which can then enter the Krebs cycle. wikipedia.org PCC is a large, complex enzyme, typically a heterododecamer composed of α and β subunits. nih.govdoccheck.com The α subunit contains the biotin carboxylase (BC) domain and the biotin carboxyl carrier protein (BCCP) domain, which covalently binds the biotin cofactor derived from precursors like 6-(2-Oxoimidazolidin-4-yl)hexanoic acid. wikipedia.orgnih.gov
| Feature | Description |
| Enzyme | Propionyl-CoA Carboxylase (PCC) |
| Function | Catalyzes the conversion of Propionyl-CoA to Methylmalonyl-CoA. columbia.edu |
| Metabolic Role | Catabolism of branched-chain amino acids, odd-chain fatty acids, cholesterol. wikipedia.orgcolumbia.edu |
| Cofactor | Biotin. wikipedia.orgnih.gov |
| Structure | Heterododecamer (α6β6) of approximately 750 kDa. nih.govcolumbia.edu |
3-Methylcrotonyl-CoA Carboxylase
3-Methylcrotonyl-CoA Carboxylase (MCC) is another mitochondrial enzyme that requires biotin to function. wikipedia.orgcolumbia.edu It plays an essential role in the catabolism of the essential amino acid leucine, specifically catalyzing the carboxylation of 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA. wikipedia.orgjci.org Structurally similar to PCC, the MCC holoenzyme is also a heterododecamer (α6β6). wikipedia.orgcolumbia.edu The larger α subunit covalently binds biotin and contains the biotin carboxylase activity, while the smaller β subunit possesses the carboxyltransferase activity. columbia.edujci.org The function of MCC is entirely dependent on the availability of biotin, underscoring the importance of its precursor, this compound. nih.gov Deficiencies in MCC activity lead to an inherited metabolic disorder known as 3-methylcrotonylglycinuria. columbia.edu
| Feature | Description |
| Enzyme | 3-Methylcrotonyl-CoA Carboxylase (MCC) |
| Function | Catalyzes the carboxylation of 3-Methylcrotonyl-CoA to 3-Methylglutaconyl-CoA. wikipedia.orgjci.org |
| Metabolic Role | Essential step in the catabolism of leucine. columbia.edujci.org |
| Cofactor | Biotin. wikipedia.orgcolumbia.edu |
| Structure | Heterododecamer (α6β6) of approximately 750 kDa. columbia.edu |
| Feature | Description |
| Enzyme | Geranyl-CoA Carboxylase (GCC) |
| Function | Catalyzes the carboxylation of Geranoyl-CoA. wikipedia.org |
| Metabolic Role | Metabolism of terpenoids. nih.govcolumbia.edu |
| Cofactor | Biotin. wikipedia.org |
| Substrates | ATP, geranoyl-CoA, HCO3-. wikipedia.org |
Urea (B33335) Amidolyase/Carboxylase
In certain fungi and bacteria, the breakdown of urea is managed by a biotin-dependent enzyme called urea amidolyase (UAL). nih.govnih.gov This enzyme catalyzes an ATP-dependent cleavage of urea into ammonia (B1221849) and carbon dioxide in a two-step process. nih.govproquest.com The first step is catalyzed by the urea carboxylase (UC) component, which is biotin-dependent. nih.govnih.gov UC transfers a carboxyl group from bicarbonate to urea, forming an intermediate called allophanate (B1242929). nih.gov This carboxylation step requires a tethered biotin cofactor to be carboxylated by the biotin carboxylase (BC) domain before transferring the carboxyl group in the carboxyltransferase (CT) domain. nih.gov The second step involves the hydrolysis of allophanate by an allophanate hydrolase. nih.gov The essential role of biotin in the initial carboxylation of urea demonstrates the importance of its precursor, this compound, for nitrogen utilization in these organisms. nih.gov
| Feature | Description |
| Enzyme | Urea Amidolyase (UAL), containing Urea Carboxylase (UC) |
| Function | Catalyzes the ATP-dependent breakdown of urea to NH3 and CO2. nih.gov |
| Metabolic Role | Urea utilization as a nitrogen source. nih.gov |
| Cofactor | Biotin (for the Urea Carboxylase component). nih.govnih.gov |
| Mechanism | Two-step reaction involving carboxylation of urea to allophanate, followed by hydrolysis. nih.gov |
Non-Carboxylase Roles of this compound
The significance of this compound extends beyond carboxylase activity through its conversion to biotin. Biotin has emerged as a key molecule in epigenetic regulation and cell signaling, influencing chromatin structure and the expression of a multitude of genes. nih.govnih.govnih.gov
Histone Biotinylation and its Implications for Chromatin Structure and Gene Expression
Histone biotinylation is a rare but significant post-translational modification where biotin is covalently attached to specific lysine residues in histone proteins, the core components of chromatin. nih.govnih.govnih.gov This process is catalyzed by the enzyme holocarboxylase synthetase (HCS) and is reversible by biotinidase. nih.govnih.govplos.org The attachment of biotin to histones, particularly H2A, H3, and H4, can alter chromatin structure. nih.govnih.gov For instance, the biotinylation of lysine 12 on histone H4 (K12Bio-H4) has been shown to increase the length of DNA wrapped around the histone core, which is predicted to stabilize the nucleosome and prevent its unwrapping. plos.org This structural change is associated with the repression of gene transcription and the silencing of genes and transposable elements. nih.govplos.orgresearchgate.net Therefore, the availability of biotin, synthesized from this compound, is a factor in maintaining genome stability and regulating gene expression through epigenetic mechanisms. nih.gov
| Aspect | Details |
| Process | Covalent attachment of biotin to lysine residues of histone proteins. nih.govnih.gov |
| Enzymes | Catalyzed by Holocarboxylase Synthetase (HCS); reversed by Biotinidase. nih.govplos.org |
| Affected Histones | H2A, H3, H4. nih.gov |
| Identified Sites | H4 (K8, K12), H3 (K4, K9, K18), H2A (K9, K13, K125, K127, K129). nih.gov |
| Functional Role | Gene silencing, response to DNA damage, cell proliferation, repression of transposable elements. nih.govplos.orgresearchgate.net |
| Structural Impact | Increases length of DNA wrapped around histone core, stabilizing the nucleosome. plos.org |
Modulation of Cellular Signaling Pathways and Transcription Factors
Beyond its role in epigenetics, biotin modulates cellular signaling cascades and the activity of transcription factors. nih.govmdpi.com The supply of biotin can influence the activity of key signaling molecules such as nuclear factor-kappaB (NF-κB) and the transcription factors Sp1 and Sp3. nih.gov Biotin deficiency can lead to the nuclear translocation of NF-κB, a key regulator of inflammatory responses. nih.gov Furthermore, the active form of biotin, biotinyl-AMP, is thought to act as an intracellular signaling molecule. nih.govmdpi.com Studies have identified over 2000 human genes whose expression is dependent on biotin status. nih.govnih.gov These genes are involved in a wide array of cellular functions, including immune response, glucose metabolism, and cellular homeostasis. nih.goveurekaselect.com This regulation occurs at the transcriptional and post-transcriptional levels, demonstrating that biotin, and by extension its precursor this compound, has a profound and wide-reaching impact on the control of gene expression. nih.govnih.gov
| Regulatory Target | Effect of Biotin |
| Transcription Factors | Modulates activity of NF-κB, Sp1, and Sp3. nih.gov |
| Gene Expression | Regulates expression of over 2000 genes. nih.govnih.gov |
| Signaling Molecules | Biotinyl-AMP may act as an intracellular signal. nih.govmdpi.com |
| Affected Processes | Immune response, glucose metabolism, cell signaling, cell proliferation. nih.govnih.govmdpi.com |
Involvement in Cell Proliferation and DNA Repair Mechanisms
The molecular mechanisms through which this compound, also known as dethiobiotin (B101835), influences cellular processes are multifaceted, with evidence suggesting its participation in the intricate regulation of cell proliferation and potential interactions with DNA repair pathways. While direct and extensive research on the specific actions of this compound is still emerging, its structural similarity to biotin and the biological activities of related imidazolidinone derivatives provide significant insights into its potential roles.
Role in Cell Proliferation
This compound is classified as a mitogen, a substance that promotes mitosis and lymphocyte transformation nih.gov. This classification inherently links the compound to the stimulation of cell proliferation. The mechanism is thought to be related to its status as a biotin analog. Biotin, an essential B vitamin, is crucial for cell growth, and its deficiency has been demonstrated to decrease the rate of cell proliferation nih.govnebraska.edu. Studies have shown that in human choriocarcinoma cells, biotin deficiency leads to a significant reduction in thymidine (B127349) uptake, a marker for DNA synthesis and cell proliferation nih.gov. It is hypothesized that this compound may interact with biotin-dependent pathways to influence cell cycle progression.
Furthermore, the core structure of this compound, the imidazolidinone ring, is a key feature in various synthetic compounds that have been investigated for their anti-proliferative and anticancer properties. Research into derivatives of 2-thioxoimidazolidin-4-one, a related chemical structure, has revealed significant cytotoxic activity against several cancer cell lines. These derivatives have been shown to induce cell cycle arrest, thereby inhibiting tumor growth mdpi.com. For instance, certain pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives have demonstrated the ability to reduce DNA content at various stages of the cell cycle, leading to the arrest of cancer cell growth mdpi.com.
The anti-proliferative activity of various imidazolidinone derivatives has been quantified in numerous studies. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit 50% of a biological process, are a common measure of cytotoxic potential. The following table summarizes the IC₅₀ values for several 2-thioxoimidazolidin-4-one derivatives against different cancer cell lines.
| Compound Derivative | Cell Line | IC₅₀ (µg/mL) | Reference |
| 4-Oxo-imidazolidin-2-thione derivative 5 | MCF-7 (Breast Cancer) | 9.45 | scialert.net |
| 4-Oxo-imidazolidin-2-thione derivative 6 | MCF-7 (Breast Cancer) | 11.1 | scialert.net |
| 2-Thioxoimidazolidin-4-one derivative 14 | HePG-2 (Liver Cancer) | 2.33 | nih.gov |
| 2-Thioxoimidazolidin-4-one derivative 5 | MCF-7 (Breast Cancer) | 3.98 | nih.gov |
Interaction with DNA Repair Mechanisms
The involvement of this compound in DNA repair is less direct and more inferential, primarily based on its utility in biochemical assays that probe DNA-protein interactions and the activities of its structural analogs. As a biotin analog, dethiobiotin is widely used in laboratory settings for the affinity-based purification of proteins, including those involved in DNA repair genelink.com. Its reversible binding to streptavidin allows for the gentle isolation of DNA-binding proteins from cellular extracts, facilitating the study of their functions in DNA metabolism and repair genelink.cominterchim.fr.
Moreover, some derivatives of the core imidazolidinone structure have been found to interfere with DNA repair mechanisms in cancer cells mdpi.com. By disrupting these repair pathways, the compounds can lead to an accumulation of DNA damage, which in turn can trigger apoptosis or programmed cell death mdpi.com. This mode of action is a key strategy in the development of novel anticancer agents. While these findings pertain to derivatives and not to this compound itself, they highlight a potential area for future investigation into the biological activities of this compound.
Enzymatic Biotinylation and Protein Interactions of 6 2 Oxoimidazolidin 4 Yl Hexanoic Acid
Mechanism of Covalent Attachment to Apoproteins
The covalent attachment of biotin (B1667282) to apoproteins (proteins lacking their prosthetic group) is a vital post-translational modification catalyzed by a specific class of enzymes known as biotin ligases. This process is fundamental for activating biotin-dependent carboxylases, which are essential for various metabolic pathways. nih.gov The attachment is a two-step, ATP-dependent reaction that ensures the precise and stable integration of biotin into the target protein. nih.govnih.gov
In eukaryotes, the enzyme responsible for attaching biotin to apocarboxylases is Holocarboxylase Synthetase (HCS). nih.gov HCS is essential for the proper function of the body's five biotin-dependent carboxylases, which play critical roles in the metabolism of carbohydrates, fats, and proteins. wikipedia.orgthinkgenetic.org The enzyme ensures the activation of these carboxylases by covalently linking biotin to a specific lysine (B10760008) residue within their structure. nih.govnih.gov
The mechanism of HCS activity is a two-step, ATP-dependent process:
Activation of Biotin: HCS first catalyzes the synthesis of an activated intermediate, biotinyl-5'-AMP (B-AMP), from biotin and ATP. nih.govnih.gov
Transfer to Apoprotein: The biotinyl moiety is then transferred from the B-AMP intermediate to a highly conserved lysine residue on the apocarboxylase, releasing AMP. nih.govnih.gov
Beyond its metabolic role, HCS is also thought to be involved in gene regulation by attaching biotin to histones, the proteins that structure DNA within the nucleus. wikipedia.org Genetic mutations in the HLCS gene reduce the enzyme's ability to bind biotin to carboxylases, leading to a rare metabolic disorder known as holocarboxylase synthetase deficiency. wikipedia.orgorpha.netmedlineplus.gov
In prokaryotes such as Escherichia coli, the analogous enzyme is Biotin Protein Ligase (BirA). bpsbioscience.comnih.gov BirA is a bifunctional protein; it not only catalyzes the biotinylation of its target protein but also acts as a transcriptional repressor for the biotin operon, which controls the synthesis of biotin. bpsbioscience.comebi.ac.ukmclab.com
The enzymatic function of BirA mirrors that of HCS, involving an ATP-dependent, two-step reaction to form biotinyl-5'-adenylate before transferring biotin to its acceptor protein. bpsbioscience.com BirA exhibits remarkable specificity. In E. coli, it recognizes and biotinylates only a single native protein, the Biotin Carboxyl Carrier Protein (BCCP). bpsbioscience.comnih.gov This specificity is conferred by BirA's ability to recognize a specific amino acid sequence on its target. bpsbioscience.com
This high degree of specificity has been exploited in biotechnology. Researchers have developed short peptide sequences, such as the 15-amino-acid AviTag, that are recognized and efficiently biotinylated by BirA. bpsbioscience.comnih.gov Fusing the AviTag to a protein of interest allows for highly specific, site-directed biotinylation in a controlled manner, a technique widely used for protein labeling, purification, and functional studies. ox.ac.uknih.gov
Table 1: Comparison of Holocarboxylase Synthetase (HCS) and Biotin Protein Ligase (BirA)
| Feature | Holocarboxylase Synthetase (HCS) | Biotin Protein Ligase (BirA) |
| Organism | Eukaryotes (e.g., humans) nih.gov | Prokaryotes (e.g., E. coli) bpsbioscience.com |
| Primary Function | Covalently attaches biotin to apocarboxylases. nih.govwikipedia.org | Catalyzes biotinylation and represses the biotin operon. bpsbioscience.comebi.ac.uk |
| Natural Substrate(s) | Five biotin-dependent carboxylases. nih.govnih.gov | Biotin Carboxyl Carrier Protein (BCCP). bpsbioscience.comnih.gov |
| Reaction Mechanism | Two-step, ATP-dependent reaction. nih.gov | Two-step, ATP-dependent reaction. bpsbioscience.com |
| Intermediate | Biotinyl-5'-AMP (B-AMP). nih.govnih.gov | Biotinyl-5'-AMP (bio-5'-AMP). nih.govebi.ac.uk |
| Biotechnological Use | Primarily studied in the context of metabolic disease. orpha.net | Widely used for site-specific protein biotinylation via tags like AviTag. bpsbioscience.comox.ac.uk |
The formation of biotinyl-5'-AMP (B-AMP) is the crucial first step in the enzymatic biotinylation reaction catalyzed by both HCS and BirA. nih.govnih.gov This activated intermediate is synthesized through the condensation of biotin and adenosine (B11128) triphosphate (ATP). nih.gov In this reaction, the carboxylate group of biotin attacks the α-phosphate of ATP, leading to the formation of the mixed anhydride (B1165640) B-AMP and the release of pyrophosphate. nih.govebi.ac.uk
Biotinylation Techniques in Molecular Biology and Biochemistry Research
Biotinylation is a cornerstone technique in molecular biology, enabling the study of protein interactions, localization, and purification. alfa-chemistry.com While enzymatic biotinylation provides unparalleled specificity, chemical methods offer an alternative for labeling proteins that may lack a suitable recognition sequence for enzymes like BirA.
Chemical biotinylation involves the use of biotin derivatives that have been modified to include a reactive group. thermofisher.com These reagents can target various functional groups on proteins, such as primary amines, sulfhydryls, and carboxyls, allowing for versatile labeling strategies. gbiosciences.comthermofisher.com
The most common targets for chemical biotinylation are primary amines (-NH₂), which are abundant in proteins at the N-terminus and on the side chains of lysine residues. thermofisher.comthermofisher.com Reagents designed to react with these groups are a popular choice for general protein labeling.
The most widely used class of amine-reactive biotinylation reagents features an N-hydroxysuccinimide (NHS) ester. thermofisher.comthermofisher.com
Reaction: NHS-activated biotin reacts efficiently with primary amines under neutral to slightly alkaline conditions (pH 7–9) to form a stable and covalent amide bond. thermofisher.com
Solubility: These reagents are available in two main forms. Standard NHS esters are water-insoluble and must first be dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture. thermofisher.comthermofisher.com In contrast, sulfo-NHS esters contain a sulfonate group that renders them water-soluble, allowing for direct use in aqueous buffers and making them ideal for labeling cell-surface proteins, as they cannot readily permeate the cell membrane. thermofisher.comgbiosciences.com
While highly effective, it has been noted that under certain conditions, NHS esters can exhibit side reactions with other amino acid residues, including serine, tyrosine, and arginine. nih.gov
Table 2: Common Amine-Reactive Biotinylation Reagents
| Reagent Type | Reactive Group | Target | Key Characteristics |
| NHS Ester Biotin | N-hydroxysuccinimide (NHS) ester sigmaaldrich.com | Primary amines (Lysine, N-terminus) thermofisher.comthermofisher.com | Water-insoluble; requires organic solvent (e.g., DMSO, DMF). thermofisher.com Reacts at pH 7-9 to form stable amide bonds. thermofisher.com |
| Sulfo-NHS Ester Biotin | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester gbiosciences.com | Primary amines (Lysine, N-terminus) gbiosciences.com | Water-soluble; ideal for aqueous reactions. gbiosciences.com Membrane-impermeable, making it suitable for cell-surface labeling. gbiosciences.comthermofisher.com |
Enzymatic Biotinylation for Site-Specific Labeling
Enzymatic biotinylation offers a highly specific alternative to chemical methods, allowing for the attachment of biotin to a precise location within a protein. sigmaaldrich.com This is particularly advantageous for applications where the orientation of the biotin tag is critical or when chemical modifications might interfere with protein function. sigmaaldrich.com
The most widely used enzymatic biotinylation system involves the E. coli biotin ligase, BirA, and a specific recognition sequence known as the AviTag or Acceptor Peptide (AP). nih.govcaymanchem.com The AviTag is a 15-amino-acid peptide (GLNDIFEAQKIEWHE) that can be genetically fused to the N-terminus, C-terminus, or within an exposed loop of a target protein. nih.govcaymanchem.com BirA specifically recognizes the AviTag and catalyzes the covalent attachment of a single biotin molecule to the lysine residue within this sequence. nih.gov This reaction is highly efficient and can be performed both in vitro on purified proteins and in vivo by co-expressing the AviTag-fused protein with BirA. caymanchem.comalfa-chemistry.com
While the natural substrate for BirA is the much larger Biotin Carboxyl Carrier Protein (BCCP), the development of the shorter AviTag has greatly expanded the utility of this system for site-specific protein modification. nih.gov
The BirA-mediated biotinylation reaction is a two-step, ATP-dependent process. sigmaaldrich.comjst.go.jp In the first step, BirA binds to biotin and ATP to form an activated intermediate, biotinyl-5'-AMP. jst.go.jppharmaffiliates.com In the second step, this activated biotin is transferred to the epsilon-amino group of the specific lysine residue within the AviTag, forming a stable amide bond. sigmaaldrich.comjst.go.jp The specificity of this reaction is stringent, ensuring that biotin is only attached at the desired site. sigmaaldrich.com
Mutant forms of BirA, such as BirA*, have been developed for proximity-dependent biotinylation applications like BioID. These mutants have a reduced affinity for biotin and release the reactive biotinyl-5'-AMP intermediate, which can then biotinylate lysine residues on nearby proteins. pharmaffiliates.com
Universal Surface Biotinylation (USB) for Cell Labeling
Universal Surface Biotinylation (USB) is a technique developed for the labeling of cell surfaces for applications such as single-cell RNA sequencing (scRNA-seq) multiplexing. This method overcomes the limitations of antibody-based labeling, which requires the presence of specific cell surface antigens.
The USB method utilizes an N-hydroxysuccinimide (NHS)-ester derivative of biotin, such as S-NHS-biotin, to universally label proteins on the cell surface. The NHS ester reacts with primary amine groups (-NH2) found in the side chains of lysine residues and at the N-termini of proteins, which are abundantly present on the cell surface. This allows for the biotinylation of virtually any cell type, regardless of its specific surface protein expression profile. The biotinylated cells can then be labeled with streptavidin conjugated to a DNA "hashtag," enabling the pooling and subsequent deconvolution of multiple samples in a single scRNA-seq experiment. Studies have shown that the USB procedure has minimal adverse effects on the transcriptome of the labeled cells.
Synthetic Methodologies and Chemical Modifications of 6 2 Oxoimidazolidin 4 Yl Hexanoic Acid
Total Chemical Synthesis Approaches for 6-(2-Oxoimidazolidin-4-yl)hexanoic acid
The total synthesis of this compound (D-desthiobiotin) can be achieved through various routes, often inspired by its biosynthetic pathway. These methods build the molecule from simpler, achiral precursors, establishing the core imidazolidinone structure and the valeric acid side chain.
Classical approaches to synthesizing D-desthiobiotin often mirror the steps observed in its natural biosynthesis. In microorganisms like Escherichia coli, the synthesis proceeds through a well-defined pathway starting from pimelic acid. asm.org This biosynthetic sequence provides a logical framework for chemical synthesis.
A key intermediate in the biosynthesis is 7,8-diaminopelargonic acid (DAP). asm.orgasm.org The established biosynthetic pathway is as follows: Pimelic acid → 7-oxo-8-aminopelargonic acid → 7,8-diaminopelargonic acid (DAP) → D-desthiobiotin → Biotin (B1667282) asm.org
Chemical syntheses can adapt these transformations. For instance, a classical multi-step synthesis can be designed starting from a pimelic acid derivative. The introduction of amino groups and subsequent cyclization are critical steps. An early and simple synthesis for the racemic form, dl-desthiobiotin, was developed by Duschinsky and Dolan, providing a foundational route to the core structure. acs.org
The process involves building the molecule step-by-step, controlling the introduction of functional groups to eventually form the final structure.
More complex synthetic strategies involve the use of protecting groups and controlled ring-forming and ring-breaking reactions to achieve the desired stereochemistry and structure.
Debenzylation: In many syntheses of biotin and its analogs, benzyl (B1604629) groups are used to protect nitrogen atoms within the heterocyclic ring. A subsequent debenzylation step is therefore crucial. For instance, in the synthesis of biotin, an intermediate like dibenzyl biotin requires the removal of these benzyl groups. A patented method describes the use of 70% to 80% sulfuric acid for this debenzylation, which is advantageous over harsher reagents like hydrobromic acid as it proceeds at lower temperatures (105-125 °C) with shorter reaction times (2-4 hours) and avoids the formation of tear-inducing substances. google.com This strategy is directly applicable to the synthesis of related imidazolidinone structures.
Ring-Closure: The final and defining step in many syntheses of this compound is the formation of the imidazolidinone ring. This is typically achieved through a ring-closure reaction of a diamine precursor. In the biosynthetic pathway, the conversion of 7,8-diaminopelargonic acid (DAP) into desthiobiotin represents this critical cyclization step, where the two amino groups react with a carbonyl source (derived from CO2) to form the cyclic urea (B33335) structure. asm.orgasm.org Chemical syntheses often employ reagents like phosgene, carbonyldiimidazole (CDI), or their equivalents to facilitate this intramolecular cyclization of a corresponding diamine precursor.
Ring-Opening: While less common in the forward synthesis of the core structure, ring-opening strategies are fundamental to creating functionalized derivatives. nih.govacs.org For example, the imidazolidinone ring can be opened under specific conditions to allow for modification, followed by a subsequent re-closure. Such strategies offer pathways to derivatives that might be inaccessible through direct functionalization. nih.govresearchgate.net
Synthesis of Functionalized this compound Derivatives
The true utility of this compound in modern science comes from its derivatization, which allows it to be used as a versatile tool for labeling, detection, and isolation of biomolecules. nih.gov
Solid-phase synthesis offers a highly efficient and simplified method for preparing derivatives of biotin and desthiobiotin. nih.govnih.gov This technique attaches the initial molecule to a solid resin support and subsequent chemical reactions are carried out in a stepwise manner. This approach eliminates the need for purification of intermediates and typically results in high-purity final products with good yields. nih.govnih.gov
A common strategy is the use of Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry. For example, a derivative like biotin-aminocaproic acid-lysine (BAL) was synthesized on a 2-chlorotrityl chloride (2-CTC) polystyrene resin. nih.gov The synthesis involves:
Anchoring the first amino acid (e.g., Fmoc-Lys(Boc)-OH) to the resin.
Sequentially coupling additional building blocks (e.g., Fmoc-aminocaproic acid) and finally biotin.
Cleaving the final, purified product from the resin. nih.gov
This modular approach allows for the easy insertion of spacers and other functional units to create a library of derivatives. gulbenkian.pt
| Synthesis Step | Reagents/Conditions | Purpose | Reference |
| Resin Activation | 2-CTC Polystyrene Resin | Solid support for synthesis. | nih.gov |
| Amino Acid Coupling | Fmoc-Lys(Boc)-OH, Fmoc-Aca-OH | Building the linker arm. | nih.gov |
| Biotin Coupling | Biotin, HOBt, DIC in DMF/DMSO | Attaching the biotin moiety. | nih.gov |
| Cleavage | TFA/H₂O/ethanedithiol/TIS | Releasing the final product from the resin. | nih.gov |
While most biotin derivatives are functionalized via the valeric acid side chain, modification at the N-1' position of the imidazolidinone ring offers a powerful alternative. This strategy keeps the carboxylic acid group free, which is essential for applications where the derivative must be covalently attached to a target protein via enzymatic processes. nih.gov
Syntheses for N-1' functionalized derivatives have been developed for both liquid and solid-phase methods. nih.gov Although modification at this position can lead to a decrease in binding affinity for avidin (B1170675) (by approximately two orders of magnitude), the resulting affinity remains exceptionally high (in the picomolar range, ~10⁻¹² M), preserving its utility for most applications. nih.gov This approach expands the toolkit for creating novel biotin-based probes and reagents. nih.govresearchgate.net
To be effective as a labeling reagent, this compound is often attached to biomolecules via chemical linkers. The choice of linker is critical for solubility, steric hindrance, and the specific conjugation chemistry employed.
Polyethylene Glycol (PEG) Linkers: PEG spacers are frequently incorporated into biotin derivatives to increase hydrophilicity and to extend the distance between the biotin moiety and the molecule it is labeling. gulbenkian.pt This "long-arm" approach minimizes steric hindrance, ensuring that the biotin ring remains accessible for binding to streptavidin. Fmoc-protected PEG units, such as Fmoc-8-amino-3,6-dioxaoctanoic acid, can be easily integrated during solid-phase synthesis using standard peptide coupling protocols. gulbenkian.pt
Azide-Alkyne Click Chemistry: The development of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a highly efficient and specific method for bioconjugation. google.com Desthiobiotin derivatives containing an azide (B81097) group are commercially available and can be used to label biomolecules that have been modified to contain a terminal alkyne. jenabioscience.com This reaction is highly reliable, proceeds under mild, often aqueous conditions, and is biorthogonal, meaning it does not interfere with native biological functional groups. google.com This allows for the precise attachment of desthiobiotin to proteins, nucleic acids, and other targets for purification or detection purposes. nih.govjenabioscience.com
| Linker/Chemistry | Key Feature | Application | Reference |
| PEG Spacer | Increases solubility and reduces steric hindrance. | Creating long-arm biotin derivatives for improved avidin binding. | gulbenkian.pt |
| Azide-Alkyne Click Chemistry | High efficiency, specificity, and biorthogonality. | Precise labeling of alkyne-modified biomolecules with azide-functionalized desthiobiotin. | google.comjenabioscience.com |
Analytical Techniques for the Research Oriented Determination of 6 2 Oxoimidazolidin 4 Yl Hexanoic Acid
Chromatographic Methods
Chromatographic techniques are powerful tools for the separation, identification, and quantification of 6-(2-Oxoimidazolidin-4-yl)hexanoic acid from complex mixtures. High-performance liquid chromatography and gas-liquid chromatography are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted method for the determination of this compound. Reversed-phase HPLC (RP-HPLC) is frequently the mode of choice, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase.
One established HPLC method for the analysis of the closely related compound, d-biotin, which can be adapted for dethiobiotin (B101835), employs a reversed-phase C18 column. nih.govgoogle.com The mobile phase often consists of an aqueous buffer, such as a trifluoroacetic acid solution, mixed with an organic modifier like acetonitrile. google.com Detection is typically achieved using a UV detector, with wavelengths in the range of 200-220 nm being effective for these types of compounds. nih.govgoogle.com For enhanced sensitivity, especially at low concentrations, post-column derivatization with a fluorescently-labeled avidin (B1170675) or streptavidin conjugate can be employed, followed by fluorescence detection. nih.govservice.gov.uk
A key advantage of HPLC is its ability to separate this compound from its structurally similar analogues and potential impurities. service.gov.uk The retention time of the compound is a characteristic feature under specific chromatographic conditions and is used for its identification, while the peak area is proportional to its concentration, allowing for accurate quantification. ptfarm.pl
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Reversed-Phase C18 | Reversed-Phase C18 |
| Mobile Phase | 0.05% Trifluoroacetic acid in water:Acetonitrile (70:30, v/v) | Aqueous buffer with post-column streptavidin-fluorescein isothiocyanate |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV at 210 nm | Fluorescence |
| Reference | google.com | nih.gov |
Gas-Liquid Chromatography Applications
Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of this compound. Due to the compound's low volatility, derivatization is typically required to convert it into a more volatile form suitable for GC analysis.
In biosynthetic studies involving deuterated precursors of dethiobiotin, GC-MS has been instrumental in localizing the deuterium (B1214612) atoms in the final biotin product. electronicsandbooks.com The use of GC-MS allows for the separation of the derivatized compound from other components in the sample, and the subsequent mass spectrometric analysis provides detailed structural information and confirmation of isotopic labeling. electronicsandbooks.com Techniques like two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offer even greater resolution for complex mixtures. curtin.edu.au
Ligand-Binding Assays
Ligand-binding assays exploit the specific and high-affinity interaction between a ligand and its binding partner. For this compound, which is a biotin analogue, assays based on the strong non-covalent bond between biotin and the proteins avidin or streptavidin are particularly relevant. thermofisher.comharvard.edu
Avidin/Streptavidin-Biotin Binding Assays
The interaction between avidin or streptavidin and biotin is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the order of 10⁻¹⁵ M for avidin. thermofisher.comharvard.edu Dethiobiotin, while having a lower affinity than biotin, still binds effectively to streptavidin and is used in affinity chromatography for the purification of proteins. medchemexpress.comscbt.comselleckchem.com
These binding assays can be used to quantify dethiobiotin based on its ability to compete with a labeled biotin derivative for the binding sites on avidin or streptavidin. The amount of labeled biotin displaced is proportional to the concentration of dethiobiotin in the sample. This principle is fundamental to many of the immunoassays and other binding assays described below.
| Binding Partner | Ligand | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| Avidin | Biotin | ~10⁻¹⁵ M | thermofisher.comharvard.edu |
Enzyme-Linked Immunosorbent Assay (ELISA) using Biotinylated Probes
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method that can be adapted for the quantification of this compound. nih.govantibodies.com A competitive ELISA format is typically employed for small molecules like dethiobiotin.
In this assay, a known amount of biotin is coated onto the wells of a microtiter plate. rapidtest.comeaglebio.com The sample containing dethiobiotin is then added to the wells along with a specific anti-biotin antibody that is conjugated to an enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase. nih.goveaglebio.com The dethiobiotin in the sample competes with the coated biotin for binding to the antibody. After an incubation period, the unbound reagents are washed away, and a substrate for the enzyme is added. The resulting color change is inversely proportional to the concentration of dethiobiotin in the sample. antibodies.com These assays can achieve high sensitivity, with detection limits in the picogram per milliliter range. nih.gov
Spectroscopic Methods
Spectroscopic techniques provide valuable information about the chemical structure and properties of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of dethiobiotin. Both ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. nih.govnih.govbmrb.io
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. nih.govnih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and tandem mass spectrometry (MS-MS) can provide fragmentation patterns that are unique to the molecule, aiding in its identification and structural characterization. nih.govelectronicsandbooks.comnih.gov
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group of the imidazolidinone ring and the carboxylic acid, as well as for the N-H and C-H bonds. nih.gov
| Spectroscopic Technique | Key Observations/Data | Reference |
|---|---|---|
| ¹H NMR (in D₂O) | Characteristic shifts for protons on the imidazolidinone ring and the hexanoic acid chain. | nih.govnih.govbmrb.io |
| ¹³C NMR (in D₂O) | Distinct signals for the carbonyl carbon, carbons of the imidazolidinone ring, and the aliphatic chain. | nih.govnih.govbmrb.io |
| Mass Spectrometry (GC-MS) | Provides molecular ion peak and fragmentation pattern for structural confirmation. | nih.govnih.gov |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to C=O, N-H, O-H, and C-H functional groups. | nih.gov |
Photometric Methods for Biotin Determination
Photometric and spectrophotometric methods represent a class of analytical techniques used for the quantification of biotin and its derivatives. niscpr.res.in These methods are often based on the compound's ability to participate in or influence a color-producing chemical reaction.
One kinetic spectrophotometric method relies on the catalytic effect of biotin on the reaction between sodium azide (B81097) and tri-iodide. nih.govresearchgate.net The concentration of the compound can be determined by measuring the decrease in absorbance of the tri-iodide ion at a specific wavelength, typically around 348 nm. nih.govresearchgate.net This approach has been successfully applied to determine biotin in pure form and within pharmaceutical products. researchgate.netsemanticscholar.org The fixed-time method is often the most straightforward, with measurements taken at a predetermined interval after the reaction starts. semanticscholar.org The sensitivity of such methods can be quite high, with a reported limit of detection (LOD) for biotin as low as 0.117 µg/mL in one study and 0.18 µg/mL in another. niscpr.res.inresearchgate.net
Another spectrophotometric technique involves the reaction of biotin with specific reagents to produce a colored complex. rass-biosolution.com For instance, a method has been developed based on the inhibitory effect of biotin on a palladium(II)-promoted ligand substitution reaction, which results in a colored complex with maximum absorption at 488 nm. niscpr.res.in While generally simpler than chromatographic techniques, spectrophotometric methods may face challenges with sensitivity and specificity, especially in complex biological samples where other compounds might interfere with the reaction. niscpr.res.inrass-biosolution.com
Table 1: Performance of Photometric Methods for Biotin Determination
| Method Principle | Analyte | Wavelength (nm) | Limit of Detection (LOD) | Sample Matrix |
|---|---|---|---|---|
| Catalytic effect on sodium azide/tri-iodide reaction | Biotin | 348 | 0.18 µg/mL researchgate.netsemanticscholar.org | Pure form, Pharmaceuticals researchgate.net |
Mass Spectrometry for Structural and Quantitative Analysis of Biotinylated Molecules
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a gold standard for the sensitive and specific quantification of biotin and its related molecules. rass-biosolution.comthermofisher.com This technique combines the powerful separation capabilities of HPLC with the precise detection and structural elucidation power of mass spectrometry. rass-biosolution.com It is considered highly reliable, accurate, and reproducible, and it is not susceptible to interference from high levels of biotin that can affect immunoassay results. thermofisher.com
LC-MS/MS methods have been developed to quantify biotin in serum and plasma with lower limits of quantification (LLOQ) reaching as low as 0.25 nM to 3 nmol/L. tandfonline.com These methods are robust enough for routine clinical research testing and can measure biotin concentrations across a wide range. tandfonline.comacs.org For instance, one LC-MS/MS method demonstrated a measuring range of 20 nM to 12.3 µM. acs.org
A novel strategy known as "Direct Detection of Biotin-containing Tags" (DiDBiT) has been developed to improve the identification of biotinylated proteins. nih.govacs.org In this approach, proteins are digested before the enrichment of biotin-tagged peptides, which reduces sample complexity in the mass spectrometer and significantly increases the yield and identification of the labeled proteins. nih.govacs.org This method has been shown to improve the direct detection of biotinylated proteins by approximately 200-fold compared to conventional strategies. acs.org The technique can detect peptides by searching for the specific mass addition corresponding to the biotin tag. nih.govresearchgate.net
Table 2: Research Findings Using Mass Spectrometry for Biotin Analysis
| Technique | Application | Key Finding | Reported Range/Sensitivity |
|---|---|---|---|
| LC-MS/MS | Quantification in plasma/serum | Can quantify biotin down to 3 nmol/L. tandfonline.com | Measuring range: 20 nM to 12.3 µM acs.org |
| DiDBiT (Direct Detection of Biotin-containing Tags) | Identification of biotinylated proteins | Improves direct detection of biotinylated proteins ~200-fold over conventional methods. acs.org | Detects biotin-AHA-modified peptides with a mass addition of 523.2749. nih.govresearchgate.net |
Microbiological Assays (e.g., using Lactobacillus arabinosus or Lactobacillus plantarum)
Microbiological assays are a classic and cost-effective method for determining the concentration of vitamins, including biotin. rass-biosolution.com These assays utilize microorganisms, such as Lactobacillus plantarum (ATCC 8014), that have an absolute requirement for biotin for their growth. alpco.comeaglebio.cominterlabdist.com.br The principle is that the amount of microbial growth, measured turbidimetrically (by optical density), is directly proportional to the concentration of biotin present in the sample within a specific range. eaglebio.comcdnsciencepub.com
The assay involves adding diluted samples to a specialized culture medium that contains all necessary nutrients for the microorganism's growth except for biotin. eaglebio.cominterlabdist.com.br The growth of Lactobacillus plantarum is then measured after a set incubation period (e.g., 48 hours at 37°C) by reading the turbidity with an ELISA reader or spectrophotometer at wavelengths between 540 and 630 nm. eaglebio.com A standard curve is generated using known concentrations of biotin, from which the concentration in the unknown samples can be interpolated. eaglebio.comnih.gov The effective assay range for this method is typically between 0.1 ng and 1 ng of biotin per tube. interlabdist.com.br
The sensitivity of the assay can be enhanced by modifying the assay medium. For example, adding Tween 80 and using charcoal-purified Casamino Acids can increase the sensitivity, allowing the organism to respond to 30 to 50 times less biotin. nih.gov To improve efficiency and convenience, lyophilized (freeze-dried) cells of Lactobacillus plantarum can be used as the inoculum, which avoids the time-consuming steps of cell precultivation and washing. nih.gov
Table 3: Characteristics of Microbiological Assays for Biotin
| Organism | Principle | Measurement | Typical Assay Range | Key Features |
|---|---|---|---|---|
| Lactobacillus plantarum | Biotin-dependent growth eaglebio.com | Turbidimetric (540-630 nm) eaglebio.com | 0.1 - 1.0 ng/tube interlabdist.com.br | Can use lyophilized cells for convenience. nih.gov |
Electrochemical Detection Techniques
Electrochemical methods offer a rapid, sensitive, and simple alternative for the determination of biotin. acs.orgnih.gov These techniques are typically based on the electrochemical oxidation of the biotin molecule at the surface of a specially modified electrode. acs.org
One approach utilizes a Nafion-modified boron-doped diamond (BDD) electrode. nih.gov The Nafion layer provides a stable surface that allows for the sensitive oxidation of biotin, achieving a detection limit of 5 nM, which corresponds to the average normal level of biotin in blood plasma. acs.orgnih.gov This method is advantageous due to the wide potential window of the BDD electrode and its simplicity compared to separation-based techniques like HPLC. acs.orgnih.gov
Another electrochemical sensor design involves the electrodeposition of zinc nanoparticles and 2-methyl benzimidazole (B57391) on a graphite (B72142) electrode. tandfonline.com This sensor was used to determine biotin concentrations using square wave voltammetry. tandfonline.com The research reported a linear detection range of 15 to 150 nmol L⁻¹ with a limit of detection of 5 nmol L⁻¹. tandfonline.com Ultrasensitive detection has also been achieved using immunosensors, where antibodies are oriented on an electrode surface to maximize binding, reaching detection limits as low as 0.19 pg. nih.gov The primary reaction involves the irreversible electrooxidation of biotin, though the exact oxidation products often require further investigation. acs.orgtandfonline.com
Table 4: Performance of Electrochemical Biotin Sensors
| Electrode/Sensor Type | Technique | Detection Limit | Linear Range |
|---|---|---|---|
| Nafion-modified Boron-Doped Diamond Electrode | Not specified | 5 nM acs.orgnih.gov | Not specified |
| Zinc nanoparticle/2-methyl benzimidazole modified graphite electrode | Square Wave Voltammetry | 5 nmol L⁻¹ tandfonline.com | 15 - 150 nmol L⁻¹ tandfonline.com |
Theoretical and Computational Studies of 6 2 Oxoimidazolidin 4 Yl Hexanoic Acid
Molecular Modeling and Docking Studies of 6-(2-Oxoimidazolidin-4-yl)hexanoic acid and its Enzyme Complexes
Molecular modeling and docking are fundamental computational techniques used to predict and analyze the three-dimensional structures of protein-ligand complexes. For this compound, these methods are employed to understand how it binds to its associated enzymes, such as biotin (B1667282) carboxylase (BC) and the biotin carboxyl carrier protein (BCCP), and to identify key interactions that stabilize the complex.
When the crystal structure of a specific BCCP is not available, homology modeling provides a reliable method to construct a three-dimensional model. researchgate.net This technique relies on the known experimental structure of a homologous protein (a template) to predict the conformation of the target protein.
The core structure of BCCP is well-characterized, typically described as a long β-hairpin, with multiple antiparallel β-strands that enclose a hydrophobic core. wikipedia.org The biotinylation site, featuring a conserved Met-Lys-Met motif, is located at the tip of this β-hairpin structure. wikipedia.org In plants like Brassica, BCCP contains a conserved biotinylation sequence motif (CIIEAMKLMNEIE or CIVEAMKLMNEIE) in its C-terminal region where the biotin molecule is covalently attached to a lysine (B10760008) residue. nih.gov
The process of homology modeling for a new BCCP would involve:
Template Selection: Identifying one or more experimentally determined BCCP structures, such as that from E. coli acetyl-CoA carboxylase, to serve as a template. nih.gov
Sequence Alignment: Aligning the amino acid sequence of the target BCCP with the template sequence.
Model Building: Constructing the 3D model of the target BCCP based on the aligned coordinates of the template structure.
Model Refinement and Validation: Optimizing the geometry of the model to resolve any structural inconsistencies and validating its quality using tools like PROCHECK to assess stereochemical parameters. researchgate.net
These generated models are crucial for subsequent docking studies to investigate the interactions between BCCP and other enzyme components like biotin carboxylase or to screen for potential inhibitors. researchgate.net
Docking simulations are used to predict the preferred orientation of this compound when it binds to a biotin-dependent enzyme. These simulations, combined with scoring functions, estimate the binding affinity and elucidate the non-covalent interactions that are critical for molecular recognition.
In the biotin carboxylase (BC) domain of enzymes like pyruvate (B1213749) carboxylase, the binding of free biotin is regulated. The structure can reveal a mechanism to control access to the active site. nih.gov For instance, interactions between specific residues, such as Arg353 and Glu248 in Rhizobium etli pyruvate carboxylase, can preclude carboxybiotin from re-entering the BC active site, which would prevent its premature decarboxylation. marquette.edu
Key interactions stabilizing the biotin-enzyme complex often involve the ureido ring of biotin. In streptavidin, a protein known for its exceptionally strong biotin-binding affinity, the ureido oxygen forms hydrogen bonds with several residues including Asn-23 and Ser-27. rutgers.edu The valeric acid side chain also contributes to binding, though it is the ureido ring that is directly involved in the carboxylation reaction. nih.gov
Virtual screening studies targeting biotin carboxylase have identified key interactions for inhibitor binding. For example, an amino-oxazole scaffold can be stabilized by hydrogen bonds to active site residues, while other parts of the inhibitor can form interactions with hydrophobic pockets. mdpi.com Similar principles apply to the natural substrate, where a network of hydrogen bonds and van der Waals interactions collectively contribute to the binding affinity.
Table 1: Key Interactions in Biotin-Protein Complexes
| Interacting Moiety of Biotin | Type of Interaction | Interacting Residues (Examples from Streptavidin) | Reference |
|---|---|---|---|
| Ureido Group (Oxygen) | Hydrogen Bond | Asn-23, Ser-27, Tyr-43 | rutgers.edu |
| Ureido Group (NH groups) | Hydrogen Bond | Ser-45, Asp-128 | rutgers.edu |
| Valeryl Carboxyl Group | Hydrogen Bond | Specific to enzyme active site | rutgers.edu |
Molecular Dynamics Simulations of this compound-Protein Interactions
Molecular dynamics (MD) simulations provide a dynamic view of biomolecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. acs.org These simulations are invaluable for studying how the binding of this compound and other substrates, like ATP, induce conformational changes in biotin-dependent enzymes.
Biotin-dependent enzymes are not static entities; they undergo significant conformational changes to perform their catalytic functions. A prime example is the biotin carboxylase (BC) component of acetyl-CoA carboxylase. Crystal structures and MD simulations have revealed that the BC enzyme experiences a large-scale conformational change upon binding ATP. nih.govnih.gov
This change is characterized as a hinge motion, where the B-domain of the enzyme rotates by approximately 45 degrees relative to the A and C domains, effectively closing over the active site. nih.gov MD simulations have been instrumental in identifying the specific residues in the polypeptide loops that act as hinges for this motion. acs.orgnih.gov These computational studies were crucial for amending and supplementing initial crystal structure data, which, in some cases, were derived from inactive mutants and lacked key details about catalytically important metal ions. nih.govacs.org
Table 2: Conformational States of Biotin Carboxylase
| State | Ligand Bound | B-Domain Conformation | Functional Implication | Reference |
|---|---|---|---|---|
| Apoenzyme | None | Open and flexible | Allows substrate entry | nih.gov |
The dynamics are essential for catalysis, positioning the substrates (biotin, bicarbonate, and ATP) optimally for the carboxylation reaction and subsequently allowing the domains to reopen for product release.
While docking studies predict the bound state, understanding the entire binding or unbinding process requires mapping the pathways and associated energy changes. Techniques like steered molecular dynamics (SMD) and umbrella sampling are used to simulate the unbinding of a ligand from its protein target, revealing the sequence of events and intermediate states.
Simulations inducing the unbinding of biotin from avidin (B1170675) and streptavidin have been performed using external forces to accelerate the process, mimicking atomic force microscopy (AFM) experiments. nih.govnih.govaip.org These studies reveal multiple unbinding pathways and identify key residues that contribute most to the adhesion force. nih.gov For the streptavidin-biotin complex, simulations have identified three major energy barriers along the unbinding pathway, which correspond to the sequential breakage of multiple hydrogen bonds between biotin's ureido group and the binding site residues. aip.org
The calculation of the binding free energy landscape provides a thermodynamic profile of the binding process. researchgate.net For the avidin-biotin interaction, which is one of the strongest non-covalent interactions in nature with a binding free energy of -20.4 kcal/mol, computational methods have been used to dissect the energetic contributions. nih.govacs.org These calculations are complex and sensitive to the computational model, particularly the treatment of long-range electrostatic interactions. nih.gov Such studies are crucial for understanding the origins of the extraordinary stability of these complexes and for designing inhibitors with desired binding kinetics.
Quantum Mechanical and Hybrid QM/MM Calculations for Electronic Structure Analysis
The carboxylation of this compound involves the formation and breaking of covalent bonds, a process governed by the principles of quantum mechanics (QM). While classical molecular mechanics (MM) force fields are excellent for describing conformational changes, they cannot model the electronic rearrangements of a chemical reaction. Hybrid QM/MM methods provide a solution by treating a small, chemically active region (e.g., the biotin ureido ring and substrates) with a high-level QM method, while the surrounding protein and solvent are described by a more computationally efficient MM force field. nih.gov
This approach is ideally suited to study the catalytic mechanism of biotin carboxylase. The reaction proceeds via a proposed carboxyphosphate (B1215591) intermediate, which then decomposes to CO2 and phosphate (B84403). nih.gov The phosphate is thought to act as a base, deprotonating the N1 atom of biotin's ureido ring to form a reactive biotin-enolate, which then attacks CO2. marquette.edu
A QM/MM simulation of this process would typically involve:
System Partitioning: The QM region would include the ureido ring of biotin, the bicarbonate molecule, the γ-phosphate of ATP, and key active site residues like Arg353 (in R. etli PC), which stabilizes the biotin-enolate. marquette.edunih.gov The remainder of the enzyme and solvent would constitute the MM region.
Reaction Coordinate Definition: Defining the reaction path, for instance, the proton transfer from biotin to the phosphate group and the subsequent nucleophilic attack on CO2.
Free Energy Calculation: Calculating the energy profile along the reaction coordinate to determine activation barriers and identify transition states.
These calculations provide detailed insight into the electronic structure of intermediates and transition states, the role of active site residues in catalysis, and the precise mechanism of carboxyl transfer, details that are inaccessible to purely classical simulation methods.
Computational Redesign of this compound Binding Interactions
While specific computational redesign studies focusing explicitly on this compound are not extensively documented in publicly available literature, the principles for such investigations are well-established through research on structurally related molecules, particularly biotin analogs and other derivatives of the 2-oxoimidazolidine core. These studies provide a framework for how computational methods can be employed to understand and modulate the binding interactions of this compound.
Computational approaches such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) are instrumental in the rational design of ligands. acs.orgnih.gov These methods allow for the in-silico exploration of how structural modifications to a lead compound, such as this compound, could enhance its binding affinity and specificity for a target protein.
For instance, research on biotin analogs binding to streptavidin has utilized computational tools to predict how modifications to the biotin structure would affect binding affinity. nih.govacs.org One such study employed a method known as the Pictorial Representation of Free Energy Changes (PROFEC) to visualize regions of the biotin molecule where alterations might lead to tighter binding. acs.orgnih.govacs.org This analysis, which accounts for protein flexibility and solvation effects, suggested that substituting the pro-9R hydrogen atom could enhance binding. nih.govacs.org Although subsequent experimental validation revealed that the synthesized 9-methylbiotin isomers bound more weakly than biotin, the computational predictions correctly identified that the 9R-isomer would be a tighter binder than the 9S-isomer. nih.gov This highlights both the predictive power and the current limitations of such computational approaches.
Similarly, in silico studies on other 2-oxoimidazolidine derivatives have demonstrated the utility of computational redesign. For example, molecular docking has been used to investigate how different substituents on the 2-oxoimidazolidine ring influence binding to specific protein targets, such as fungal enzymes or human receptors. researchgate.netmdpi.com These studies often identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the ligand-protein complex stability. nih.gov
A typical workflow for the computational redesign of a ligand like this compound would involve:
Target Identification and Model Preparation: An X-ray crystal structure or a homology model of the target protein is prepared for simulation.
Molecular Docking: The compound is docked into the active site of the protein to predict its binding pose and estimate the binding affinity.
Molecular Dynamics (MD) Simulations: The stability of the predicted protein-ligand complex is assessed through MD simulations, which provide insights into the dynamic behavior of the complex over time. nih.gov
Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are used to more accurately calculate the relative binding affinities of a series of designed analogs.
Analog Design: Based on the structural and energetic insights from the simulations, new analogs of the parent compound are designed in silico and the process is iterated to identify candidates with potentially improved binding characteristics.
The following tables present hypothetical data based on the types of results generated in computational studies of analogous compounds.
Table 1: Illustrative Molecular Docking and Binding Energy Data for Hypothetical Analogs This interactive table showcases the kind of data a computational study might produce when evaluating redesigned analogs of this compound.
| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Parent | None | -7.5 | Arg121, Ser88, Tyr103 |
| Analog-01 | Addition of a hydroxyl group to the hexanoic chain | -8.2 | Arg121, Ser88, Tyr103, Asn155 |
| Analog-02 | Methylation of the imidazolidinone N1 position | -7.1 | Ser88, Tyr103 |
| Analog-03 | Replacement of the hexanoic acid with a shorter butanoic acid chain | -6.8 | Arg121, Ser88 |
| Analog-04 | Introduction of a phenyl group on the hexanoic chain | -8.9 | Arg121, Ser88, Tyr103, Phe189 |
Table 2: Summary of Interaction Types from a Hypothetical Molecular Dynamics Simulation This table provides an example of how the stability and nature of binding interactions could be summarized from an MD simulation.
| Compound | Interaction Type | Interacting Residues (Hypothetical) | Stability (% of Simulation Time) |
| Parent | Hydrogen Bond | Arg121, Ser88 | 95% |
| Hydrophobic | Tyr103 | 80% | |
| Analog-01 | Hydrogen Bond | Arg121, Ser88, Asn155 | 98% |
| Hydrophobic | Tyr103 | 82% | |
| Analog-04 | Hydrogen Bond | Arg121, Ser88 | 94% |
| Hydrophobic/Pi-Stacking | Tyr103, Phe189 | 90% |
These computational strategies provide a powerful platform for the guided redesign of this compound to enhance its binding interactions with specific biological targets, thereby optimizing its potential utility.
Research Applications and Tools Utilizing 6 2 Oxoimidazolidin 4 Yl Hexanoic Acid
Protein Purification and Detection Technologies
The remarkable affinity between biotin (B1667282) and avidin (B1170675)/streptavidin (with a dissociation constant, Kd, in the range of 10⁻¹⁵ M) forms the basis of highly selective purification and sensitive detection methods. pharmiweb.comiaanalysis.com This interaction is over 1,000 times stronger than typical antibody-antigen interactions, allowing for the development of robust and specific assays. pharmiweb.comiaanalysis.com
Affinity Chromatography using Avidin/Streptavidin
Affinity chromatography is a powerful technique for isolating a specific molecule from a complex mixture. When biotin is attached to a protein of interest, this "biotinylated" protein can be efficiently captured using a solid support (like agarose (B213101) beads) that has been coated with avidin or streptavidin.
The process involves:
Biotinylation: The target protein is covalently labeled with a biotin derivative.
Binding: The mixture containing the biotinylated protein is passed through a column packed with avidin or streptavidin-coated resin. The biotinylated protein binds tightly to the resin, while other molecules wash through.
Elution: Releasing the biotinylated protein from the resin can be challenging due to the strength of the interaction. researchgate.net Harsh conditions, which can denature the protein, are often required. researchgate.net To circumvent this, a biotin analog, desthiobiotin (a close structural relative of 6-(2-Oxoimidazolidin-4-yl)hexanoic acid), is often used. interchim.frnih.gov Desthiobiotin binds less tightly to streptavidin, allowing for elution under mild conditions with an excess of free biotin, which preserves the protein's structure and function. interchim.frnih.gov
Streptavidin is often preferred over avidin for these applications as it is not a glycoprotein and therefore exhibits lower non-specific binding. rockland.com
| Feature | Avidin | Streptavidin | Desthiobiotin Interaction |
| Origin | Hen egg-white | Streptomyces avidinii | Synthetic analog of biotin |
| Glycosylation | Yes | No | N/A |
| Binding Affinity (to Biotin) | Very High (Kd ~10⁻¹⁵ M) | Very High (Kd ~10⁻¹⁵ M) | Lower (Kd ~10⁻¹¹ M) interchim.fr |
| Non-specific Binding | Higher | Lower rockland.com | N/A |
| Elution Conditions | Harsh, often denaturing | Harsh, often denaturing | Mild, competitive elution with free biotin interchim.fr |
Western Blotting and ELISA Detection with Biotinylated Probes
The biotin-streptavidin system is widely used to enhance signal amplification and sensitivity in immunoassays like Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA). antibody-creativebiolabs.comthermofisher.comassaypro.com In these techniques, antibodies used for detection (either primary or secondary) are labeled with biotin.
The general workflow is as follows:
An enzyme-conjugated streptavidin is added, which binds to the biotinylated antibody.
Since multiple biotin molecules can be attached to a single antibody and streptavidin can bind up to four biotins, a large complex of enzyme-linked streptavidin can be formed at the site of the target protein. abcam.com
The enzyme then catalyzes a reaction that produces a detectable signal (e.g., color change or light emission), amplifying the signal from the target protein. rockland.com
This signal amplification makes it possible to detect proteins that are present in very low quantities. abcam.com This method is particularly advantageous because it avoids the need for direct enzyme conjugation to a primary antibody, offering greater versatility and sensitivity. nih.gov
Investigation of Protein-Protein Interactions (BioID)
Understanding how proteins interact with each other is crucial for deciphering cellular functions. BioID (proximity-dependent biotin identification) is a powerful technique that uses this compound to identify protein-protein interactions (PPIs) within a natural cellular environment. nih.govnih.gov This method is particularly useful for detecting weak or transient interactions that are often missed by other techniques like yeast-2-hybrid or co-immunoprecipitation. nih.govnih.govcreative-proteomics.com
The core of BioID is a mutated version of a bacterial biotin ligase, BirA (designated BirA*), which is fused to a "bait" protein of interest. pharmiweb.comcreative-proteomics.com This engineered enzyme is "promiscuous," meaning it releases a highly reactive form of biotin (biotinyl-5'-AMP) that covalently attaches to any nearby proteins within a small radius (approximately 10 nm). pharmiweb.comnih.gov
The steps involved in a BioID experiment are:
Fusion Protein Expression: A gene encoding the bait protein fused to BirA* is introduced into living cells. nih.gov
Biotin Labeling: The cells are incubated with an excess of biotin. The BirA* enzyme biotinylates any proteins that come into close proximity with the bait protein. nih.gov
Cell Lysis and Affinity Capture: The cells are broken open under harsh, denaturing conditions. The biotinylated proteins are then isolated using streptavidin-coated beads. nih.gov
Identification: The captured proteins are identified using mass spectrometry. nih.gov
These identified proteins are considered candidate interactors of the bait protein. The covalent nature of the biotin tag allows for very stringent purification conditions, which minimizes the co-purification of non-specific contaminants and reduces the rate of false positives. iaanalysis.comnih.gov
| BioID Step | Description | Key Advantage |
| 1. Fusion Protein Expression | The protein of interest ("bait") is fused to a promiscuous biotin ligase (BirA) and expressed in cells. nih.gov | Allows for the study of interactions in a native cellular context. nih.gov |
| 2. Proximity Labeling | Excess biotin is added to the cells, and the BirA enzyme biotinylates proteins in close proximity (~10 nm) to the bait. pharmiweb.com | Captures weak and transient interactions that may be lost with other methods. nih.govcreative-proteomics.com |
| 3. Affinity Purification | Cells are lysed, and all biotinylated proteins are captured using streptavidin affinity chromatography. nih.gov | The strong covalent biotin tag permits stringent washing to remove non-specific binders. nih.gov |
| 4. Mass Spectrometry | The captured proteins are identified by mass spectrometry, revealing the "interactome" of the bait protein. nih.gov | Provides a comprehensive list of potential interaction partners for further investigation. |
Cell Biology Research Applications
Cell Surface Protein Studies and Labeling
Studying proteins on the cell surface is essential for understanding how cells communicate with their environment. Biotinylation provides a powerful tool for specifically labeling and isolating these proteins. nih.govspringernature.com Because the cell membrane is generally impermeable to water-soluble biotinylating reagents (like Sulfo-NHS-biotin), only proteins with exposed portions on the outside of the cell will be labeled when these reagents are added to intact cells. mdpi.com
This technique is used to:
Identify and quantify cell surface proteins: After labeling, cells can be lysed, and the biotinylated proteins can be isolated by streptavidin affinity capture and identified by mass spectrometry. bio-protocol.orgelsevierpure.com
Study protein trafficking: Researchers can track the internalization (endocytosis) and recycling of surface proteins by labeling them with a cleavable form of biotin. jove.com Proteins that are brought into the cell are protected from a cleavage agent, allowing for their specific isolation and quantification. jove.com
The extraordinary stability of the biotin-avidin interaction makes this a highly reliable method for studying the dynamics of the cell surface proteome. nih.gov
Single-Cell RNA Sequencing Sample Multiplexing
Single-cell RNA sequencing (scRNA-seq) is a revolutionary technology that allows researchers to study the gene expression of individual cells. nih.govnih.gov A significant challenge in scRNA-seq is the cost and effort required to process many samples. Sample multiplexing is a strategy that addresses this by labeling cells from different samples with unique barcodes, allowing them to be pooled and sequenced together. nih.govspringernature.com
One such method, Universal Surface Biotinylation (USB), uses biotin to attach DNA "hashtag" barcodes to the surface of cells. nih.gov This approach involves:
Labeling the surface proteins of cells from each sample with a biotin derivative.
Attaching a unique, streptavidin-conjugated DNA oligonucleotide barcode to the biotinylated cells of each respective sample.
Pooling the barcoded cells and performing scRNA-seq.
The DNA barcode is sequenced along with the cell's RNA, allowing researchers to trace each cell's gene expression profile back to its original sample. nih.gov This method is considered "universal" because it does not depend on the presence of specific cell surface markers and can theoretically be applied to any cell type. nih.gov Other similar techniques, like MULTI-seq, also utilize lipid-tagged oligonucleotides that can be incorporated into the cell membrane for barcoding, enhancing the efficiency of scRNA-seq experiments. springernature.comrna-seqblog.comucsf.edu
Live Cell Imaging and Sensing
This compound, commonly known as biotin, serves as a crucial component in the design of molecular probes for live-cell imaging and sensing. Its high affinity for streptavidin and its role as a ligand for receptors overexpressed on certain cell types, such as cancer cells, make it an effective targeting moiety. By incorporating biotin into fluorescent probes, researchers can achieve targeted imaging and sensing of specific analytes and biological processes within living cells with high sensitivity and selectivity. researchgate.netnih.gov
One application involves the development of biotin-guided fluorescent probes for detecting signaling molecules like hydrogen sulfide (H₂S). researchgate.netnih.gov For instance, a probe named NP-biotin was designed for H₂S detection in both normal liver cells (LO2) and liver cancer cells (HepG2). researchgate.net This probe demonstrated the ability to detect cellular H₂S with high sensitivity and selectivity and, guided by the biotin group, could specifically target cancer cells. researchgate.netnih.gov Similarly, biotin-tagged fluorescent sensors have been created to visualize 'mobile' Zn²⁺ in cancer cells, showcasing biocompatibility and effective localization of the ions within the cellular environment. researchgate.net
Furthermore, multifunctional dyes that combine a fluorophore (like rhodamine) with a biotin affinity reagent have been engineered for advanced live-cell imaging. biorxiv.orgbiorxiv.org These rationally designed molecules exhibit high cell permeability and allow for both the visualization of protein location and the subsequent affinity capture of the tagged proteins. biorxiv.orgbiologists.com This dual functionality is achieved by using the fluorophore itself as a linker for the biotin tag, which overcomes the permeability issues seen with probes that use long alkyl chain linkers. biologists.com Fluorogenic probes have also been developed using biotinylated dimeric squaraines, which are quenched in aqueous media but become fluorescent in the apolar environment of a target, such as the biotin receptors overexpressed on cancer cells. nih.gov This "turn-on" mechanism allows for background-free imaging with a high signal-to-noise ratio. nih.gov
| Probe Name | Target Analyte/Receptor | Cell Lines Used | Key Finding |
| NP-biotin | Hydrogen Sulfide (H₂S) | LO2 (normal liver), HepG2 (liver cancer) | Successfully detected cellular H₂S and targeted cancer cells via biotin guidance. researchgate.netnih.gov |
| Sq2B | Biotin Receptors (e.g., SMVT) | HeLa, KB (cancer); NIH/3T3, HEK293T (non-cancer) | Fluorogenic probe that distinguishes cancer from non-cancer cells by targeting overexpressed biotin receptors. nih.gov |
| Biotinylated 1,8-naphthalimide probe | Zinc Ions (Zn²⁺) | MCF-7 (breast cancer) | Demonstrated nuclear envelope penetrability for imaging Zn²⁺. researchgate.net |
| Biotin-JF-HaloTag Ligands | HaloTag fusion proteins | Cultured mammalian cells | Multifunctional probes for both fluorescence imaging and subsequent affinity capture of proteins in live cells. biorxiv.orgbiorxiv.org |
Development of Research Probes and Biosensors
The unique properties of this compound have made it a cornerstone in the development of sophisticated research probes and biosensors. Its primary role is that of a high-affinity ligand or an affinity tag. wikipedia.org As a ligand, biotin can guide probes to cells that overexpress biotin receptors, a common characteristic of various cancer cell lines. mdpi.com This targeting ability is exploited to deliver diagnostic or therapeutic agents specifically to malignant cells. researchgate.net As an affinity tag, its exceptionally strong and specific interaction with avidin and streptavidin is leveraged for the detection, purification, and immobilization of target molecules. whiterose.ac.ukuniversiteitleiden.nl
Research probes incorporating biotin are diverse, ranging from fluorescent sensors for small molecules to complex systems for protein analysis. researchgate.netwikipedia.org For example, biotin has been attached to fluorescent dyes to create probes that can monitor viscosity changes or the presence of specific ions within cancer cells versus normal cells. researchgate.net The design of these probes often involves three key components: a targeting moiety (biotin), a signaling component (e.g., a fluorophore), and a linker that connects them without interfering with their respective functions. wikipedia.org The development of such tools has been pivotal for studying cellular processes with high specificity and minimal background interference. nih.gov
Biotinylated Nanoparticles for Research Delivery Systems
In the field of nanotechnology, this compound is widely used to functionalize the surface of nanoparticles, creating targeted delivery systems for research purposes. researchgate.netnih.gov Biotinylation allows these nanoparticles to specifically bind to cells that have an abundance of biotin receptors, such as many types of tumor cells. mdpi.comnih.gov This active targeting strategy enhances the accumulation of the nanoparticle payload at the desired site, which is a significant advantage for both in vitro and in vivo studies. nih.gov
Various types of nanoparticles have been successfully biotinylated for targeted delivery research:
Bionanocapsules (BNCs) : These are hollow nanoparticles derived from the hepatitis B virus surface antigen. By incorporating a biotin-acceptor peptide, BNCs can be efficiently biotinylated and, using streptavidin as a linker, can display a wide array of ligands for targeting different cell types. nih.gov
Bilirubin-Based Nanoparticles (BRNPs) : These nanoparticles can be formulated with biotin-PEG-bilirubin to create a delivery system that targets cancer cells. Doxorubicin-loaded biotinylated BRNPs have demonstrated specific binding and anticancer activity against HeLa cells, which overexpress biotin transporters. researchgate.net
Polyaminoacid-Based Nanoparticles : Synthetic copolymers have been used to create nanoparticles loaded with drugs like lenvatinib for treating hepatocellular carcinoma. Surface functionalization with biotin led to significant accumulation in solid tumors in mouse models. nih.gov
Magnetic Nanoparticles : Nanocomposites with a magnetic core and a biotinylated N-palmitoyl chitosan shell have been developed as a potential delivery system for the chemotherapeutic agent Paclitaxel. mdpi.com
These systems are instrumental in research for evaluating the efficacy of targeted drug delivery, studying cellular uptake mechanisms, and developing new diagnostic imaging agents. researchgate.netnih.gov
Activity-Based Probes for Chemical Proteomics
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to study the functional state of enzymes in complex biological systems. nih.govwikipedia.org Activity-based probes (ABPs), the central tool in ABPP, are designed to covalently label the active site of specific enzymes. pnas.org A typical ABP consists of three main parts: a reactive group (or "warhead") that binds to the enzyme's active site, a linker, and a reporter tag for detection and enrichment. wikipedia.orgwikipedia.org
This compound is one of the most widely used reporter tags in ABPP. wikipedia.orgwhiterose.ac.uk Its function is not to provide a fluorescent signal but to act as an affinity handle. wikipedia.org After the probe labels its target enzyme within a cell lysate or even in live cells, the biotin tag allows for the selective isolation of the probe-enzyme complex using streptavidin-coated beads. whiterose.ac.uk This enrichment step is critical for identifying the target proteins via mass spectrometry. nih.gov
The use of biotin as an affinity tag offers several advantages, including the high efficiency of the enrichment process due to the strong biotin-streptavidin interaction. universiteitleiden.nl However, a potential complication is the co-purification of endogenously biotinylated proteins, which can be addressed through various experimental designs and controls. wikipedia.org To overcome challenges with eluting captured proteins from the highly stable streptavidin-biotin complex, cleavable linkers are often incorporated between the probe and the biotin tag. nih.govacs.org These linkers can be broken under specific chemical conditions, allowing for the release of the target protein for analysis while the biotin tag remains bound to the beads. nih.gov
| ABP Component | Function | Example Moiety |
| Reactive Group (Warhead) | Covalently modifies a residue in the enzyme's active site. | Fluorophosphonate, Epoxide wikipedia.orgnih.gov |
| Linker | Connects the reactive group to the reporter tag. | Alkyl chains, PEG wikipedia.org |
| Reporter Tag | Enables visualization or affinity purification of the labeled protein. | This compound (Biotin), Fluorophore (e.g., Rhodamine) wikipedia.orgwikipedia.org |
Future Directions in 6 2 Oxoimidazolidin 4 Yl Hexanoic Acid Research
Elucidating Uncharacterized Biosynthetic and Metabolic Pathways
While the core biosynthetic pathway of biotin (B1667282) is known, there are still gaps in our understanding of its regulation and the metabolic fate of its various catabolites. Future research will likely focus on identifying and characterizing the enzymes and genetic regulatory networks that control biotin synthesis in different organisms. A significant area of interest is the metabolism of biotin in mammals, where only a portion of biotin metabolites has been fully characterized. For instance, studies have identified metabolites like bisnorbiotin (B46279) and biotin-d-sulfoxide in human urine, but the complete metabolic pathway and the biological activities of all catabolites are not yet fully understood nih.gov. The identification of previously unknown metabolites could reveal new biological functions or diagnostic markers for biotin-related metabolic disorders nih.gov.
Key research questions in this area include:
What are the regulatory mechanisms that control the expression of biotin biosynthesis genes in prokaryotes and eukaryotes?
What are the complete metabolic pathways of biotin in mammals, and what are the biological activities of its various metabolites?
How does the gut microbiome contribute to the host's biotin homeostasis through synthesis and metabolism?
Advanced Structural and Mechanistic Studies of Biotin-dependent Enzymes
Biotin-dependent enzymes, particularly carboxylases, are crucial for a variety of metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism nih.govlsu.edunih.govresearchgate.netresearchgate.net. While the general two-step catalytic mechanism of these enzymes is understood, high-resolution structural and advanced mechanistic studies are needed to answer more detailed questions about their function nih.govlsu.edu. Future research will likely employ cutting-edge techniques such as cryo-electron microscopy (cryo-EM) and time-resolved crystallography to capture the dynamic conformational changes that these multi-domain enzymes undergo during catalysis nih.govsemanticscholar.org. A deeper understanding of these mechanisms is critical, especially since some of these enzymes are targets for drugs against obesity, infectious diseases, and herbicides nih.govlsu.eduresearchgate.net.
Table 1: Classes of Biotin-Dependent Enzymes and Their Functions
| Class | Enzyme Type | Function | Half-Reactions |
|---|---|---|---|
| Class I | Carboxylases | CO2 fixation | Two half-reactions involving ATP-dependent carboxylation of biotin and subsequent transfer of CO2 to an acceptor molecule. nih.govwisc.edu |
| Class II | Decarboxylases | Pumping of sodium ions in anaerobic bacteria | Two half-reactions where CO2 is not transferred to an acceptor but released as bicarbonate. nih.govwisc.edu |
| Class III | Transcarboxylases | Transfer of a carboxyl group from one molecule to another | Catalyze the transfer of a carboxyl group without the direct involvement of ATP in the carboxylation step. nih.gov |
Areas for future investigation include:
What are the precise molecular interactions that govern substrate specificity in different carboxylases?
How is the long, flexible linker that tethers biotin to its carrier protein involved in the "swinging arm" mechanism that transfers the carboxyl group between active sites?
What are the allosteric regulatory mechanisms that control the activity of these complex enzymes?
Development of Novel 6-(2-Oxoimidazolidin-4-yl)hexanoic acid Derivatives for Research Applications
The unique and strong interaction between biotin and avidin (B1170675)/streptavidin has been widely exploited in biotechnology for applications in purification, labeling, and detection nih.govthermofisher.comnih.gov. The development of novel biotin derivatives, or biotin analogs, with altered properties could further expand these applications. For example, analogs with different affinities for avidin or with photoreactive groups could be used to study protein-protein interactions or to develop new drug delivery systems nih.govresearchgate.net. Furthermore, biotin analogs with antibacterial properties have been identified as potent inhibitors of biotin protein ligase, a key enzyme in biotin metabolism, making them potential leads for new antibiotics nih.gov.
Table 2: Examples of Biotin Analogs and Their Applications
| Analog | Key Feature | Research Application |
|---|---|---|
| Desthiobiotin | Lower binding affinity to avidin | Reversible binding applications, such as affinity chromatography where gentle elution of the target molecule is required. nih.gov |
| Iminobiotin | pH-dependent binding to avidin | Elution of biotinylated molecules from avidin columns at low pH. |
| Photoactivatable Biotin | Contains a photoreactive group | Covalent labeling of biotin-binding proteins upon UV irradiation, used for identifying protein interaction partners. |
| Selenium-containing Biotin | Covalently attached redox-cycling selenide group | Potential therapeutic applications against cancers that overexpress biotin receptors. researcher.life |
| 2-Iminobiotin (2-IB) | Neuroprotective properties, selective inhibitor of neuronal and inducible nitric oxide synthase | Investigated for safety and efficacy in patients with ischemic stroke. researcher.life |
Future research in this area will focus on:
The design and synthesis of biotin analogs with tailored binding affinities for streptavidin and its mutants.
The development of biotin-based probes for super-resolution imaging and in vivo tracking of biomolecules.
The exploration of biotin analogs as therapeutic agents, including their use in targeted drug delivery to cancer cells that overexpress biotin receptors.
Refinement of Analytical Methodologies for Complex Research Matrices
Accurate quantification of biotin and its metabolites in complex biological matrices such as plasma, urine, and tissues is crucial for both basic research and clinical diagnostics. nih.gov Current methods for biotin detection include microbiological assays, enzyme-linked immunosorbent assays (ELISA), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS/MS). rass-biosolution.com While LC-MS/MS is considered the gold standard for its sensitivity and specificity, there is still a need to refine these methods to improve throughput, reduce matrix effects, and enable the simultaneous analysis of a wider range of biotin-related compounds. rass-biosolution.com The complexity of food matrices also presents a challenge for the accurate determination of biotin content, which can be influenced by endogenous factors. mdpi.com
Future directions in analytical methodology include:
The development of more robust and sensitive LC-MS/MS methods for the comprehensive profiling of biotin and its metabolites in various biological samples.
The creation of novel biosensors and immunoassays with improved specificity and lower limits of detection.
The establishment of standardized reference materials and methods to ensure the accuracy and comparability of biotin measurements across different laboratories.
Deeper Understanding of Non-Carboxylase Roles at the Molecular Level
Beyond its well-established role as a coenzyme for carboxylases, evidence suggests that biotin plays a role in regulating gene expression and other cellular processes. researchgate.netnih.gov Biotin has been shown to influence the expression of genes involved in its own uptake and metabolism, such as the sodium-dependent multivitamin transporter (SMVT) and holocarboxylase synthetase (HCS). mdpi.com The active form of biotin, biotinyl-AMP, is thought to act as an intracellular signaling molecule. mdpi.com Furthermore, biotinylation of histones has been implicated in gene repression and the maintenance of genome stability. nih.gov
Future research will aim to:
Elucidate the precise molecular mechanisms by which biotin and its derivatives regulate gene expression.
Identify the full spectrum of proteins that are biotinylated in vivo and determine the functional consequences of this modification.
Investigate the role of biotin in cell signaling pathways and its potential impact on various physiological and pathological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
